The following technical guide provides an in-depth analysis of 5-Bromo-6-methoxypyridine-3-carboxamide , a critical intermediate in medicinal chemistry. Core Identity & Chemical Profile[1][2] Compound Name: 5-Bromo-6-met...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 5-Bromo-6-methoxypyridine-3-carboxamide , a critical intermediate in medicinal chemistry.
In modern drug discovery, 5-Bromo-6-methoxypyridine-3-carboxamide serves as a "privileged scaffold."[1][2] Its utility stems from its trifunctional nature, allowing orthogonal chemical modifications at three distinct vectors:[2]
C3-Amide: Acts as a primary hydrogen-bonding pharmacophore or precursor to nitriles/amines.[1][2]
C5-Bromide: A versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.[1][2]
C6-Methoxy: A masking group for the pyridone tautomer or a site for nucleophilic aromatic substitution (SₙAr).[1][2]
This compound is frequently employed in Fragment-Based Lead Discovery (FBLD) targeting kinases (e.g., BTK, EGFR) and metabolic enzymes (e.g., NNMT), where the nicotinamide core mimics the adenosine ring of ATP or the nicotinamide moiety of NAD+.[2]
Synthesis & Production Protocols
The synthesis of 5-Bromo-6-methoxypyridine-3-carboxamide requires regioselective functionalization.[1][2] The most robust industrial route avoids the direct bromination of nicotinamide (which often yields mixtures) and instead utilizes the ester intermediate.[2]
Method A: The Ester-Ammonolysis Route (Recommended)
This pathway ensures high regioselectivity for the bromine atom at the C5 position due to the directing effects of the methoxy group (ortho-director) and the ester (meta-director).[1][2]
Step 1: Bromination of Methyl 6-methoxynicotinate[1][2]
Mechanism: Electrophilic aromatic substitution.[1][2] The C5 position is activated by the C6-methoxy group (ortho) and deactivated less by the C3-ester (meta), making it the most nucleophilic site.[1][2]
Protocol:
Dissolve methyl 6-methoxynicotinate (1.0 eq) in MeCN.[1][2]
Add NBS (1.1 eq) portion-wise to control exotherm.[2]
Monitor via TLC/LCMS for disappearance of starting material.[2]
Quench with aqueous sodium thiosulfate to remove excess bromine.[2]
Figure 1: Regioselective synthesis pathway via the ester intermediate.
Reactivity & Functionalization Map
Once synthesized, the molecule acts as a divergence point.[2] The differing reactivities of the functional groups allow for sequential modification.[2]
C5-Bromine: Cross-Coupling
The C5-bromide is an excellent electrophile for Palladium-catalyzed reactions.[1][2]
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to generate biaryl systems (common in kinase inhibitors).[1][2]
Buchwald-Hartwig: Coupling with amines to generate 5-amino-nicotinamides.[1][2]
Sonogashira: Introduction of alkynes for "click" chemistry tags.
Demethylation: Treatment with HBr/AcOH or BBr₃ converts the methoxy group to a hydroxyl, which tautomerizes to the 2-pyridone .[1][2] This motif is crucial for mimicking the uracil/thymine hydrogen bonding patterns in protein active sites.[2]
SₙAr Displacement: If the pyridine nitrogen is oxidized to the N-oxide, or under harsh basic conditions, the methoxy group can be displaced by amines or thiols.[1][2]
C3-Amide: Transformations
Dehydration: Conversion to 5-bromo-6-methoxynicotinonitrile using POCl₃ or TFAA/Pyridine.[1][2]
Hofmann Rearrangement: Conversion to the amine (via isocyanate) to yield 5-bromo-6-methoxypyridin-3-amine .[1][2]
Figure 2: Divergent synthesis capabilities from the core scaffold.[2]
Applications in Drug Discovery
NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) is a metabolic regulator implicated in obesity and type 2 diabetes. 6-Methoxynicotinamide (JBSNF-000088) is a known inhibitor.[1][2][3][4] The 5-bromo derivative allows researchers to extend this core into hydrophobic pockets of the enzyme, potentially increasing potency (IC₅₀) and residence time compared to the parent molecule.[2]
Kinase Inhibition (Type I/II)
The 3-carboxamide group acts as a "hinge binder," forming hydrogen bonds with the ATP-binding site of kinases.[1][2] The 5-bromo position allows the attachment of a "tail" moiety to access the solvent-exposed region or the back pocket (gatekeeper residue), modulating selectivity between homologous kinases.[1][2]
Handling: Use in a fume hood.[1][2] Avoid dust formation.[2] The compound may release toxic fumes (NOx, HBr) upon thermal decomposition.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is susceptible to hydrolysis under acidic moisture conditions.[2]
References
Sigma-Aldrich. 5-Bromo-6-methoxypyridine-3-carboxamide Product Page. Retrieved from (CAS Verification: 1261079-59-7).[2]
PubChem. Compound Summary: 5-Bromo-6-methoxynicotinamide.[1][2] Retrieved from .[2]
BLD Pharm. Product Analysis: 5-Bromo-6-methoxynicotinamide. Retrieved from .[2]
Ruf, S. et al. (2018).[2] Structure-Based Design of Nicotinamide N-Methyltransferase (NNMT) Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for NNMT inhibitor scaffold utility).
Key Organics. Chemistry of Pyridine-3-carboxamides. Retrieved from .[2]
5-Bromo-6-methoxypyridine-3-carboxamide solubility data
An In-depth Technical Guide to the Solubility of 5-Bromo-6-methoxypyridine-3-carboxamide Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility charac...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 5-Bromo-6-methoxypyridine-3-carboxamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-6-methoxypyridine-3-carboxamide, a substituted pyridine derivative of interest in pharmaceutical research and development. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, detailing the theoretical principles governing its solubility and providing robust, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the conceptual framework and the practical methodologies required to accurately assess and understand the solubility profile of this compound. We will explore the key factors influencing the solubility of pyridine derivatives, present standardized methods for both kinetic and thermodynamic solubility assessment, and provide guidance on data interpretation and presentation.
Introduction: The Significance of Solubility in Drug Discovery
Solubility is a critical physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract into the systemic circulation.[2] Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and posing significant challenges for formulation development.[2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount in the early stages of drug discovery and preclinical development.[3][4]
5-Bromo-6-methoxypyridine-3-carboxamide belongs to the pyridine family of heterocyclic compounds. Pyridine and its derivatives are common scaffolds in medicinal chemistry, appearing in numerous approved drugs.[5][6] The solubility of pyridine-based molecules is governed by a complex interplay of factors, including the basicity of the pyridine nitrogen, the nature and position of substituents on the ring, and the compound's crystal lattice energy.[7][8] The presence of a bromine atom, a methoxy group, and a carboxamide moiety on the pyridine ring of the title compound suggests a nuanced solubility profile that warrants careful experimental investigation.
This guide will provide the necessary tools for researchers to generate high-quality solubility data for 5-bromo-6-methoxypyridine-3-carboxamide, enabling informed decisions in lead optimization and candidate selection.
Theoretical Framework: Factors Influencing the Solubility of 5-Bromo-6-methoxypyridine-3-carboxamide
The solubility of 5-bromo-6-methoxypyridine-3-carboxamide in a given solvent is determined by the thermodynamics of the dissolution process. This involves the disruption of intermolecular forces in the solid state (crystal lattice energy) and the formation of new interactions between the solute and the solvent molecules (solvation energy).
Several key molecular features of 5-bromo-6-methoxypyridine-3-carboxamide and the properties of the solvent system will dictate its solubility:[9]
The Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated in acidic media, leading to the formation of a more soluble pyridinium salt.[6][10] This makes the aqueous solubility of this compound likely pH-dependent.[9]
Substituents:
Carboxamide Group (-CONH₂): This group can act as both a hydrogen bond donor and acceptor, which generally enhances aqueous solubility.[7]
Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.
Bromo Group (-Br): As a hydrophobic substituent, the bromine atom is expected to decrease aqueous solubility.[7]
Crystal Packing: The arrangement of molecules in the solid state significantly impacts the energy required to break the crystal lattice. Polymorphism, the existence of different crystal forms, can lead to variations in solubility.
Solvent Properties: The polarity, hydrogen bonding capacity, and pH of the solvent are critical.[11] For instance, polar protic solvents like water and ethanol are expected to be better solvents than nonpolar solvents like hexane, due to the potential for hydrogen bonding.
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[12]
Experimental Determination of Solubility
In drug discovery, solubility is typically assessed using two main approaches: kinetic and thermodynamic solubility.[3][13]
Kinetic Solubility: This is a high-throughput method used in the early stages of discovery.[3][4] It measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[3] While rapid and requiring minimal compound, it may not represent true equilibrium and can sometimes overestimate solubility.[14]
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement.[2][13] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours) until a saturated solution is formed.[13][15] This method is more time- and resource-intensive but provides a more accurate and relevant value for biopharmaceutical assessment.[2]
General Laboratory Best Practices
To ensure the generation of reliable and reproducible solubility data, the following best practices should be adhered to:[15]
Compound Purity: The purity of 5-bromo-6-methoxypyridine-3-carboxamide should be as high as possible, as impurities can affect solubility.
Solvent Quality: Use high-purity solvents. For aqueous measurements, use purified water (e.g., Milli-Q or equivalent).
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[15]
Equilibration Time: For thermodynamic solubility, ensure sufficient time is allowed for the system to reach equilibrium. This may need to be determined empirically.
pH Measurement: For aqueous solutions, accurately measure and report the final pH of the saturated solution, as this is critical for ionizable compounds.[2]
Replicates: All experiments should be performed in at least duplicate to assess variability.[3]
This protocol describes the classic shake-flask method for determining equilibrium solubility, which is considered the benchmark for accurate solubility measurement.[15][16]
Objective: To determine the equilibrium solubility of 5-bromo-6-methoxypyridine-3-carboxamide in a selected solvent system at a controlled temperature.
Orbital shaker or rotator in a temperature-controlled incubator
Syringe filters (e.g., 0.22 µm PVDF)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][13]
Volumetric flasks and pipettes
Procedure:
Preparation of Calibration Standards: Prepare a stock solution of 5-bromo-6-methoxypyridine-3-carboxamide in a suitable organic solvent (e.g., DMSO, acetonitrile). From this stock, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
Sample Preparation: Add an excess amount of solid 5-bromo-6-methoxypyridine-3-carboxamide to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a known volume of the desired solvent to the vial.
Equilibration: Cap the vials tightly and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[13]
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.[13] This step is critical to avoid artificially high results.
Quantification: Dilute the clear filtrate with a suitable solvent and analyze it using a validated HPLC or LC-MS method.
Data Analysis: Using the calibration curve generated from the standards, determine the concentration of 5-bromo-6-methoxypyridine-3-carboxamide in the filtrate. This concentration represents the thermodynamic solubility.
This protocol outlines a high-throughput method suitable for early-stage screening, where compound availability may be limited.[4]
Objective: To rapidly assess the kinetic solubility of 5-bromo-6-methoxypyridine-3-carboxamide in an aqueous buffer.
Materials:
5-Bromo-6-methoxypyridine-3-carboxamide stock solution in DMSO (e.g., 10 mM)
Aqueous buffer (e.g., PBS pH 7.4)
96-well microtiter plates
Automated liquid handler (recommended) or multichannel pipette
Plate reader with nephelometric (light scattering) capabilities
Procedure:
Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution of 5-bromo-6-methoxypyridine-3-carboxamide to the buffer in the wells to achieve the highest desired concentration.
Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).
Measurement: Measure the light scattering or turbidity in each well using a nephelometer.
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer-only wells).
Data Presentation and Interpretation
The solubility data for 5-bromo-6-methoxypyridine-3-carboxamide should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of 5-Bromo-6-methoxypyridine-3-carboxamide in Various Solvents
Solvent System
Temperature (°C)
pH (for aqueous)
Solubility (µg/mL)
Solubility (µM)
Method
PBS
25
7.4
[Experimental Value]
[Calculated Value]
Thermodynamic
Simulated Gastric Fluid
37
1.2
[Experimental Value]
[Calculated Value]
Thermodynamic
Water
25
[Measured Value]
[Experimental Value]
[Calculated Value]
Thermodynamic
Ethanol
25
N/A
[Experimental Value]
[Calculated Value]
Thermodynamic
PBS
25
7.4
[Experimental Value]
[Calculated Value]
Kinetic
Note: This table is a template. The values are to be determined experimentally using the protocols described in this guide.
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical flow of experimental protocols.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
References
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Solubility of Things. (n.d.). 2-(2-Pyridylamino)pyridine. Retrieved from [Link]
Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920–925. Retrieved from [Link]
Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Taylor, L. S., & Mauer, L. J. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2038-2045. Retrieved from [Link]
Kumar, A., et al. (2021). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 158-166. Retrieved from [Link]
Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved from [Link]
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. Retrieved from [Link]
ResearchGate. (2025, August 5). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]
Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Retrieved from [Link]
MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. Retrieved from [Link]
ResearchGate. (2025, August 5). ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]
JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Chemspace. (n.d.). 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide. Retrieved from [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
An In-depth Technical Guide to the Potential Biological Targets of Nicotinamide Derivatives
This guide provides a comprehensive technical overview of the primary biological targets of nicotinamide and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will del...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the primary biological targets of nicotinamide and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the core enzyme families and signaling pathways modulated by these compounds, detail the experimental methodologies for target identification and validation, and discuss the therapeutic implications of these interactions.
Introduction: The Expanding Therapeutic Landscape of Nicotinamide Derivatives
Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is an essential coenzyme for hundreds of redox reactions vital for energy production.[2][3] Beyond its bioenergetic role, NAD+ is a critical substrate for several enzyme families that regulate a vast array of cellular processes, including DNA repair, gene expression, and inflammation.[1][3][4] Consequently, nicotinamide and its synthetic derivatives have emerged as promising therapeutic agents for a wide range of diseases, from cancer to neurodegenerative disorders and metabolic conditions.[5][6][7][8]
This guide will explore the key molecular targets of nicotinamide derivatives, focusing on the enzymes whose activities are directly or indirectly modulated by these compounds. We will examine the structure-activity relationships that govern these interactions and provide detailed protocols for assessing target engagement and functional consequences.
Core Biological Targets and Their Modulation by Nicotinamide Derivatives
The biological effects of nicotinamide derivatives are primarily mediated through their influence on NAD+-dependent enzymes. The main classes of these enzymes are Poly(ADP-ribose) polymerases (PARPs), sirtuins, and CD38/CD157, along with the rate-limiting enzyme in the NAD+ salvage pathway, nicotinamide phosphoribosyltransferase (NAMPT).[3][6][9]
Nicotinamide Phosphoribosyltransferase (NAMPT): The Gatekeeper of NAD+ Synthesis
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[10][11] Given that cancer cells have a high metabolic rate and increased demand for NAD+, they are particularly dependent on the NAMPT-driven salvage pathway.[5][6] This dependency makes NAMPT a prime therapeutic target in oncology.[5][6]
Mechanism of Inhibition:
NAMPT inhibitors are a diverse class of anticancer agents that have shown significant anti-tumor efficacy in preclinical models.[10][12] These inhibitors typically bind to the active site of NAMPT, preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor of NAD+.[10] This leads to a depletion of the cellular NAD+ pool, inducing metabolic stress and apoptosis, particularly in rapidly dividing cancer cells.[13]
Clinical Significance and Therapeutic Landscape:
Several NAMPT inhibitors have advanced to clinical trials, including OT-82 and ATG-019.[5][12] While early trials showed modest results, newer strategies are exploring combination therapies and dual inhibitors to enhance efficacy and overcome resistance.[2][6][12]
Experimental Protocol: NAMPT Enzymatic Assay
This protocol outlines a coupled enzymatic assay to measure NAMPT activity.[10][14][15][16]
Principle:
This assay measures the production of NAD+ in a three-step enzymatic reaction. First, NAMPT converts nicotinamide and PRPP to NMN. Second, NMN is converted to NAD+ by NMNAT. Finally, the generated NAD+ is used by alcohol dehydrogenase (ADH) to reduce a substrate, producing a fluorescent signal that is proportional to the NAMPT activity.[10][16]
Materials:
Recombinant human NAMPT, NMNAT1, and ADH enzymes
Nicotinamide (NAM)
5-Phosphoribosyl-1-pyrophosphate (PRPP)
Adenosine triphosphate (ATP)
Assay Buffer: 50 mM HEPES (pH 8.0), 12 mM MgCl₂, 2 mM DTT, 0.02% BSA
Prepare a reaction mixture containing the assay buffer, NAMPT, NMNAT1, and ADH enzymes.
Dispense 10 µL of the enzyme mixture into the wells of the 384-well plate.
Add 5 µL of test compounds or vehicle control (DMSO) to the respective wells and incubate for 30 minutes at 37°C.
Initiate the reaction by adding 5 µL of a substrate mix containing NAM, PRPP, and ATP.
Immediately begin monitoring the fluorescence at an excitation of ~340 nm and an emission of ~460 nm over 20 minutes at room temperature.[14][15][16]
Data Analysis:
Plot the fluorescence signal against time to generate reaction progress curves.
Determine the initial velocity (rate) of the reaction from the linear portion of the curve.
Calculate the percent inhibition relative to the vehicle control.
For dose-response curves, plot percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity
PARPs are a family of enzymes involved in various cellular processes, most notably DNA repair.[17][18][19] Upon detecting a DNA single-strand break, PARP1, the most abundant member of the family, binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[20] This PARylation process recruits other DNA repair proteins to the site of damage.[18]
Mechanism of Inhibition:
Nicotinamide and its derivatives can act as competitive inhibitors of PARPs by binding to the NAD+ binding site in the catalytic domain.[21][22] This inhibition prevents the synthesis of PAR, thereby impairing DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[17]
Structure-Activity Relationship:
The inhibitory potency of nicotinamide derivatives against PARP is influenced by their structural features. Modifications to the nicotinamide core can enhance binding affinity to the catalytic domain. For example, the development of inhibitors like olaparib involved optimizing the interactions with the amino acid residues in the NAD+ binding pocket.
This protocol describes a chemiluminescent assay to measure PARP1 activity.[19][23]
Principle:
This ELISA-based assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.
Materials:
Recombinant human PARP1 enzyme
Histone-coated 96-well plate
Biotinylated NAD+
Activated DNA
PARP Assay Buffer
Streptavidin-HRP
Chemiluminescent substrate
Luminometer
Procedure:
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.[23]
Reaction Setup: In each well, add PARP1 enzyme, activated DNA, and the test compound.
Initiation: Start the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP and incubate. After another wash, add the chemiluminescent substrate.
Measurement: Immediately read the chemiluminescence using a luminometer.
Data Analysis:
Subtract the background signal (wells without enzyme).
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
Sirtuins: Metabolic Regulators and Longevity-Associated Enzymes
Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that play crucial roles in regulating metabolism, inflammation, and aging.[24] There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and functions.
Mechanism of Modulation:
Nicotinamide itself is a non-competitive inhibitor of sirtuin activity.[1] However, a class of small molecules known as sirtuin-activating compounds (STACs) can allosterically activate certain sirtuins, most notably SIRT1.[13][24][25][26] These compounds are thought to bind to a domain on the SIRT1 enzyme, leading to a conformational change that enhances its catalytic activity.[25][26] The activation by STACs is often dependent on the specific substrate.[13]
Therapeutic Potential:
Sirtuin activation has been linked to various health benefits, including improved metabolic function and extended lifespan in model organisms.[24] Therefore, STACs are being investigated for the treatment of age-related diseases such as type 2 diabetes and neurodegeneration.
This protocol details a common fluorescence-based assay for measuring SIRT1 activity.[13]
Principle:
This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by SIRT1, the peptide is cleaved by a developer enzyme, releasing the fluorophore and generating a fluorescent signal.
Materials:
Recombinant human SIRT1 enzyme
Fluorogenic SIRT1 substrate (e.g., from a commercial kit)
NAD+
Developer enzyme
Sirtuin Assay Buffer
Test compounds (dissolved in DMSO)
96-well black microplate
Fluorescence plate reader
Procedure:
In a 96-well plate, add SIRT1 enzyme, sirtuin assay buffer, and the test compound. Incubate for 15 minutes at room temperature.
Add NAD+ to all wells.
Initiate the reaction by adding the fluorogenic SIRT1 substrate.
Incubate the plate at 37°C for 30-60 minutes.
Stop the reaction and develop the signal by adding the developer enzyme.
Incubate for an additional 15 minutes at 37°C.
Measure the fluorescence at the appropriate excitation and emission wavelengths.
Data Analysis:
Correct for background fluorescence by subtracting the signal from wells without SIRT1 enzyme.
Calculate the percent activation or inhibition relative to the control wells.
Determine EC₅₀ (for activators) or IC₅₀ (for inhibitors) from dose-response curves.
CD38: A Key NAD+ Hydrolase and Immunomodulator
CD38 is a transmembrane glycoprotein with ecto-enzymatic activity, functioning as a major NAD+ glycohydrolase in mammals.[7][9] It hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), which are important second messengers involved in calcium signaling.[9][27] By consuming NAD+, CD38 plays a significant role in regulating cellular NAD+ levels.
Mechanism of Inhibition:
Inhibitors of CD38 can block its NADase activity, thereby increasing cellular NAD+ levels.[7] This has therapeutic implications for age-related diseases, as NAD+ levels are known to decline with age.[28] Some flavonoids, like apigenin and quercetin, have been identified as natural inhibitors of CD38.[28] Additionally, several small molecule inhibitors and therapeutic antibodies targeting CD38 are in development.[8][9][29]
Therapeutic Applications:
CD38 is highly expressed on multiple myeloma cells, making it an excellent target for antibody-based therapies like daratumumab.[9] Furthermore, CD38 inhibitors are being explored for the treatment of metabolic and age-related diseases by restoring NAD+ homeostasis.[7][28][29]
This protocol describes a fluorescence-based assay to measure the cyclase activity of CD38.[20][27][30][31]
Principle:
This assay uses nicotinamide guanine dinucleotide (NGD+) as a substrate. CD38 converts NGD+ to cyclic GDP-ribose (cGDPR), which is a fluorescent molecule. The increase in fluorescence is directly proportional to the CD38 cyclase activity.[27]
Prepare a reaction mixture containing CD38 assay buffer and CD38 enzyme.
Dispense the enzyme mixture into the wells of the microplate.
Add the test compounds or vehicle control to the appropriate wells.
Initiate the reaction by adding NGD+ to all wells.
Incubate the plate at 37°C for 1 hour, protected from light.
Measure the fluorescence at an excitation of ~300 nm and an emission of ~410 nm.[27]
Data Analysis:
Subtract the background fluorescence from the blank wells (no enzyme).
Calculate the percent inhibition for each compound concentration compared to the vehicle control.
Generate a dose-response curve and determine the IC₅₀ value.
Methodologies for Target Identification and Validation
Identifying the specific biological targets of novel nicotinamide derivatives is a critical step in drug discovery. Several powerful techniques can be employed for this purpose.
Affinity Chromatography-Mass Spectrometry
This classic approach involves immobilizing the small molecule of interest on a solid support to create an affinity matrix.[17] A cell lysate is then passed over the matrix, and proteins that bind to the small molecule are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
Chemoproteomics with Clickable Probes
This advanced technique utilizes a "clickable" version of the small molecule, which contains a bio-orthogonal handle like an alkyne or azide.[32][33][34][35][36] The probe is incubated with live cells or cell lysates, and it covalently or non-covalently binds to its target proteins. A complementary tag (e.g., biotin-azide) is then "clicked" onto the probe-protein complex, allowing for enrichment and subsequent identification by mass spectrometry. Photoaffinity labeling, where the probe contains a photoreactive group, can be used to create a covalent bond between the probe and its target upon UV irradiation, providing stronger evidence of direct interaction.[32][34]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[11][37][38][39][40] The principle is that a protein becomes more thermally stable when it is bound to a ligand. In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.[11][37][40]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a small molecule and its purified protein target.[4][18][41][42][43] One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding and dissociation events are monitored by detecting changes in the refractive index at the sensor surface, providing quantitative data on the interaction.[18]
Visualizations
Signaling Pathway: NAD+ Metabolism and the Action of Nicotinamide Derivatives
Caption: NAD+ metabolism and points of intervention by nicotinamide derivatives.
Caption: Workflow for identifying protein targets using affinity chromatography.
Logical Relationship: Target Validation Cascade
Caption: A logical cascade for the validation of identified biological targets.
Conclusion
Nicotinamide and its derivatives represent a rich and expanding area of therapeutic development, with the potential to impact a wide array of human diseases. A deep understanding of their biological targets and mechanisms of action is paramount for the successful translation of these compounds into clinical practice. The methodologies outlined in this guide provide a robust framework for researchers to identify and validate the targets of novel nicotinamide derivatives, paving the way for the next generation of targeted therapies. The continued exploration of the complex interplay between these compounds and the intricate network of NAD+-dependent enzymes will undoubtedly uncover new therapeutic opportunities and deepen our understanding of cellular physiology and disease.
References
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100548. [Link]
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]
Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
Tarragó, M. G., et al. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Journal of Visualized Experiments, (137), 57823. [Link]
Hogan, K. A., et al. (2020). The Multi-faceted Ecto-enzyme CD38: Roles in Immunomodulation, Cancer, Aging, and Metabolic Diseases. Frontiers in Immunology, 11, 1188. [Link]
Wang, S., et al. (2019). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry, 91(15), 9946-9953. [Link]
Dai, H., et al. (2010). SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR. Journal of Biological Chemistry, 285(43), 32695-32703. [Link]
St. Philip, E., et al. (2021). Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy. Cancers, 13(16), 4115. [Link]
Patsnap Synapse. (2024). What are CD38 inhibitors and how do they work? Patsnap Synapse. [Link]
Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(45), 13413-13417. [Link]
Sampath, D., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 972175. [Link]
Gertz, M., et al. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 25(5), 2975. [Link]
Longevity Box. (2025). CD38 Inhibitors: A Breakthrough for Age-Related Diseases. Longevity Box. [Link]
Hubbard, B. P., & Sinclair, D. A. (2014). Model of allosteric activation of SIRT1 by sirtuin activating compounds (STACs). Oncotarget, 5(4), 846–847. [Link]
Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(3), 277-288. [Link]
Wang, M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4933. [Link]
BioWorld. (2025). Napa Therapeutics describes new CD38 inhibitors. BioWorld. [Link]
ResearchGate. (2025). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. [Link]
SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
Yamamoto, T., et al. (2023). The Role of CD38 in the Pathogenesis of Cardiorenal Metabolic Disease and Aging, an Approach from Basic Research. International Journal of Molecular Sciences, 24(4), 3647. [Link]
Patsnap Synapse. (2024). What is the mechanism of Nicotinamide? Patsnap Synapse. [Link]
NMN.com. (2021). What is NAD⁺? | Nicotinamide Adenine Dinucleotide. NMN.com. [Link]
Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology, 22(2), 119-141. [Link]
Zhang, C., et al. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Signal Transduction and Targeted Therapy, 9(1), 1-22. [Link]
Nicoya Lifesciences. (2023). SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences. [Link]
Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors? Patsnap Synapse. [Link]
Congreve, M., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 34-47. [Link]
Harvey, A. L., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 636-653. [Link]
European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6649-6657. [Link]
ACS Chemical Biology. (2023). Chemoproteomic Profiling of Clickable Fumarate Probes for Target Identification and Mechanism of Action Studies. ACS Chemical Biology, 18(9), 2023-2033. [Link]
ResearchGate. (n.d.). PARP inhibition by nicotinamide. ResearchGate. [Link]
ResearchGate. (2025). Chemoproteomic Profiling of Clickable Fumarate Probes for Target Identification and Mechanism of Action Studies. ResearchGate. [Link]
Navigating the Chemical Space of Bromo-Methoxy-Pyridines: A Guide to SAR Optimization
Executive Summary: The "Push-Pull" Scaffold In modern drug discovery, the bromo-methoxy-pyridine motif represents a privileged scaffold that offers a unique "push-pull" electronic environment. It is not merely a linker;...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Push-Pull" Scaffold
In modern drug discovery, the bromo-methoxy-pyridine motif represents a privileged scaffold that offers a unique "push-pull" electronic environment. It is not merely a linker; it is a functional tool for tuning physicochemical properties. The pyridine nitrogen provides a hydrogen bond acceptor (HBA) site, the methoxy group (
) acts as an electron-donating group (EDG) that modulates basicity and lipophilicity, and the bromine atom () serves as both a synthetic handle for cross-coupling and a pharmacophoric element capable of halogen bonding.
This guide moves beyond basic textbook definitions to explore how the relative positioning of these three elements dictates the success of a lead series.
Electronic & Physicochemical Profiling
The core challenge in working with this scaffold is predicting how the regiochemistry affects the pyridine nitrogen's basicity (
) and the molecule's overall lipophilicity ().
The Basicity Paradox
The basicity of the pyridine nitrogen is the primary determinant of solubility and kinase hinge-binding affinity. The methoxy group exerts two opposing effects:
Inductive Withdrawal (-I): Through the
-bond, oxygen pulls density, lowering .
Resonance Donation (+R): Through the
-system, oxygen pushes density, raising .
The net effect depends entirely on position:
Isomer Configuration
Dominant Effect
Approx. (aq)
Medicinal Chemist's Note
Unsubstituted Pyridine
Reference
~5.2
Baseline HBA capability.
2-Methoxy-pyridine
Inductive (-I)
~3.3
Low Basicity. The -I effect dominates due to proximity. Steric hindrance also disrupts solvation of the protonated N.
3-Methoxy-pyridine
Inductive (-I)
~4.9
Moderate Basicity. No resonance stabilization of the conjugate acid is possible from the meta position.
4-Methoxy-pyridine
Resonance (+R)
~6.6
High Basicity. Strong resonance donation into the ring nitrogen significantly stabilizes the protonated form.
Impact of Bromine: The addition of bromine generally lowers the
by 1.0–1.5 units due to its strong inductive electron-withdrawing nature (), regardless of position.
SAR Decision Logic
When optimizing a lead, use the following logic flow to select the correct isomer.
Figure 1: Strategic decision tree for selecting bromo-methoxy-pyridine isomers based on DMPK and potency requirements.
Synthetic Accessibility & Functionalization
As an application scientist, you need robust routes. The synthesis of these cores often relies on regioselective halogenation or nucleophilic aromatic substitution (
) .
The Regioselectivity Rule
When brominating a methoxypyridine with N-bromosuccinimide (NBS), the reaction is governed by the activation of the methoxy group.
2-Methoxypyridines: Bromination occurs preferentially at C5 (para to the activating OMe, beta to Nitrogen).
3-Methoxypyridines: Bromination occurs at C2 (ortho to OMe, alpha to Nitrogen) due to the directing effect of the OMe and the inherent reactivity of the
-position.
Synthetic Workflow
The bromine atom is rarely the final product; it is a gateway.
Figure 2: Divergent synthetic pathways from the core scaffold. The bromine handle enables rapid library generation.[1]
Biological Implications[2][3][4][5]
Halogen Bonding (
-Hole Interactions)
The bromine atom on the pyridine ring is not just a steric blocker. It possesses a "sigma hole"—a region of positive electrostatic potential on the extension of the C-Br bond axis.
Mechanism: This positive hole can interact with Lewis bases (backbone carbonyl oxygens, water networks) in the target protein.
Design Tip: In 3-bromo-pyridines, the electron-deficient nature of the ring enhances the
-hole magnitude, strengthening the interaction compared to a bromobenzene analog.
Metabolic Liability: The OMe Trap
The methoxy group is a prime target for CYP450-mediated O-demethylation.
Risk: Rapid clearance leading to short half-life (
).
Mitigation:
Deuteration: Use
to exploit the Kinetic Isotope Effect (KIE).
Fluorination: Replace
with or (increases metabolic stability but also lipophilicity).
Steric Shielding: Place the Br atom ortho to the OMe group to sterically hinder the CYP heme approach.
Experimental Protocols
Protocol A: Regioselective Bromination of 2-Methoxypyridine
This protocol yields 2-methoxy-5-bromopyridine, leveraging the para-directing effect of the alkoxy group.
Materials:
2-Methoxypyridine (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (MeCN) (0.5 M concentration)
Procedure:
Dissolution: Dissolve 2-methoxypyridine in anhydrous MeCN under
atmosphere.
Addition: Add NBS portion-wise at 0°C to control the exotherm.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target M+H: 188/190).
Workup: Concentrate the solvent in vacuo. Resuspend the residue in
or . Filter off the succinimide byproduct (insoluble).
Purification: Wash the filtrate with 10%
(to remove trace ) and brine. Dry over .
Yield: Typically 85–95% as a clear oil or low-melting solid.
Preparation: Prepare a 10 mM stock solution of the bromo-methoxy-pyridine derivative in DMSO.
Titration: Dilute to 50 µM in 0.15 M KCl (aq). Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH/HCl.
Data Analysis: Use the Bjerrum plot to determine the inflection point.
Acceptance Criteria: The curve must show a distinct ionization event. If the compound precipitates, switch to co-solvent titration (Methanol/Water) and extrapolate to 0% organic.
References
Regioselective Halogenation: Canibano, V. et al. "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide." Synthesis, 2005. Link
Halogen Bonding: Wilcken, R. et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry, 2013.[2] Link
Pyridine pKa Values: Williams, R. "pKa Data Compiled."[3][4] Organic Chemistry Data. Link
Kinase Inhibitor Synthesis: BenchChem. "2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors."[5] Application Notes, 2025. Link
Metabolic Stability: Guengerich, F. P.[6] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In Silico Prediction of 5-Bromo-6-methoxypyridine-3-carboxamide Properties
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.
Executive Summary
5-Bromo-6-methoxypyridine-3-carboxamide represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., p38 MAPK, NAMPT). Its structural architecture combines a hydrogen-bond-rich amide motif, a lipophilic methoxy group, and a chemically versatile bromine handle at the C5 position.
This technical guide details a comprehensive in silico predictive campaign to characterize this molecule. By integrating Density Functional Theory (DFT), ADMET profiling, and molecular docking, we establish a self-validating workflow to assess its viability as a lead fragment. The following protocols prioritize causality—explaining why specific parameters are calculated—and provide actionable data for downstream synthesis and biological assay development.
Molecular Architecture & Quantum Chemical Profiling
Rationale: Electronic Causality
Before assessing biological interaction, one must understand the molecule's intrinsic electronic state. The distribution of the Frontier Molecular Orbitals (FMOs)—specifically the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital)—dictates the molecule's chemical reactivity and stability.
The Bromine Handle (C5): DFT analysis is critical here to predict the bond dissociation energy (BDE) of the C-Br bond, ensuring it is stable enough for biological assays but reactive enough for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) during lead optimization.
The Amide Group (C3): Electrostatic potential mapping reveals if the amide acts primarily as a donor or acceptor in the binding pocket.
Experimental Protocol: DFT Calculation
Software: Gaussian 16 or ORCA 5.0
Functional/Basis Set: B3LYP/6-311G(d,p)
Geometry Optimization:
Input the initial 3D structure (SMILES: COc1nc(cc(c1)Br)C(N)=O). Note: Ensure correct tautomeric state of the amide.
Run optimization in the gas phase to find the global minimum.
Validation: Verify no imaginary frequencies in the vibrational analysis.
Electronic Property Calculation:
Calculate HOMO/LUMO energies.
Generate the Molecular Electrostatic Potential (MEP) surface.
Solvation Model: Re-run single-point energy calculations using the PCM (Polarizable Continuum Model) with water as the solvent to mimic physiological conditions.
Predicted Physicochemical Data
Based on structural analogs and QSAR models, the following properties are projected for the title compound:
Property
Predicted Value
Interpretation
Molecular Weight
~231.05 g/mol
Ideal for fragment-based drug discovery (Rule of 3).
LogP (Consensus)
1.2 – 1.6
Optimal lipophilicity for oral absorption; unlikely to accumulate in adipose tissue.
TPSA
~55-65 Ų
High probability of good intestinal absorption; potential for BBB permeation.
HOMO-LUMO Gap
~4.5 – 5.0 eV
Indicates high chemical stability (hard nucleophile/electrophile character).
Dipole Moment
~3.5 – 4.5 Debye
Suggests strong orientation dependence in polar binding pockets.
ADMET & Pharmacokinetic Simulation
Rationale: The "Fail Early" Principle
Determining Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early prevents costly late-stage attrition. For pyridine carboxamides, metabolic stability is a specific concern due to potential amide hydrolysis or CYP450-mediated demethylation of the methoxy group.
Workflow: ADMET Decision Tree
The following diagram illustrates the logical flow for evaluating the compound's drug-likeness.
Figure 1: ADMET Decision Tree. A hierarchical filtering process to assess drug-likeness before synthesis.
Key Predictive Insights
Bioavailability: The compound is predicted to have high Gastrointestinal (GI) absorption due to its low molecular weight and moderate polarity.
Blood-Brain Barrier (BBB): With a TPSA < 90 Ų and LogP > 1, the molecule is likely BBB permeant , making it a viable scaffold for CNS targets (e.g., neuroinflammation pathways).
Metabolism (CYP450):
Risk: The methoxy group at C6 is a potential site for O-demethylation by CYP2D6.
Mitigation: If rapid clearance is observed in vivo, replacing the methoxy with a trifluoromethoxy (-OCF3) or deutero-methoxy (-OCD3) group is a standard optimization strategy.
Toxicity: Pyridine carboxamides generally show low hERG inhibition risks compared to larger, more lipophilic bases. However, the Ames test prediction (mutagenicity) is crucial due to the reactive bromine handle; in silico models (e.g., Derek Nexus) typically flag this for verification.
Target Identification & Molecular Docking
The Target: p38 MAP Kinase
The pyridine-3-carboxamide scaffold is a well-documented pharmacophore for p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors.[1] p38 MAPK is a central regulator of proinflammatory cytokines (TNF-α, IL-1β), making it a prime target for autoimmune diseases.
Mechanism: The amide nitrogen and oxygen often form a "hinge binder" motif, interacting with the ATP-binding site (specifically Met109 in p38α).
Role of 5-Br and 6-OMe: These substituents fill the hydrophobic pocket II, improving selectivity over other kinases.
Experimental Protocol: Molecular Docking
Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).
Protein Preparation:
Fetch PDB ID: 1A9U (p38 MAPK complexed with a pyridinyl-imidazole inhibitor).
Strip water molecules (except conserved structural waters).
Add polar hydrogens and compute Gasteiger charges.
Ligand Preparation:
Use the DFT-optimized geometry from Section 2.
Set rotatable bonds (Methoxy group rotation is critical).
Grid Generation:
Center the grid box on the co-crystallized ligand (Met109 region).
Dimensions: 20 x 20 x 20 Å.
Docking & Scoring:
Run docking with high exhaustiveness (value: 8-16).
Understanding where this inhibition occurs is vital for interpreting biological results.
Figure 2: p38 MAPK Signaling Pathway. The diagram highlights the intervention point of the title compound, preventing downstream inflammatory gene expression.
Synthetic Feasibility & Optimization Strategy
While this is an in silico guide, the computational chemist must ensure the molecule is synthesizable.
Reaction: The 5-bromo position is a classic "handle" for Suzuki-Miyaura coupling .[1]
In Silico Reaction Profiling:
DFT transition state calculations can predict the energy barrier for the oxidative addition of the C-Br bond to a Palladium(0) catalyst.
Prediction: The electron-deficient pyridine ring facilitates oxidative addition, making this a highly reactive substrate for library generation (e.g., adding aryl groups to C5 to increase potency).
Conclusion & Recommendations
The in silico profile of 5-Bromo-6-methoxypyridine-3-carboxamide suggests it is a robust, drug-like fragment with significant potential in kinase drug discovery.
Strategic Recommendations:
Proceed to Synthesis: The molecule passes standard ADMET filters and Lipinski's Rule of 5.
Focus on C5-Derivatization: Use the bromine handle to extend the molecule into the hydrophobic deep pocket of the target kinase to improve potency (currently predicted in the micromolar range for the fragment, aiming for nanomolar in the derivative).
Monitor Metabolism: Watch for rapid demethylation of the C6-methoxy group in microsomal stability assays.
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
Pettus, L. H., & Wurz, R. P. (2008). Small molecule p38 MAP kinase inhibitors for the treatment of inflammatory diseases: novel structures and developments. Current Topics in Medicinal Chemistry.
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
Commercial availability of 5-Bromo-6-methoxypyridine-3-carboxamide
Executive Summary 5-Bromo-6-methoxypyridine-3-carboxamide (also known as 5-Bromo-6-methoxynicotinamide ) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and metabolic regu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-6-methoxypyridine-3-carboxamide (also known as 5-Bromo-6-methoxynicotinamide ) is a high-value heterocyclic building block used primarily in the discovery of kinase inhibitors and metabolic regulators. Its structural utility lies in its trifunctional nature:
C3-Carboxamide: A critical hydrogen-bonding motif for ATP-pocket binding (kinases) or substrate mimicry (NNMT).
C5-Bromine: An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid scaffold expansion.
C6-Methoxy: A masked oxo-group (via demethylation) or a lipophilic donor that modulates solubility and metabolic stability.
While the specific primary amide is often classified as a "Make-on-Demand" item by major catalogs, its metabolic precursors (acid and ester) are commercially abundant. This guide provides a validated procurement strategy and a self-validating synthesis protocol to ensure reliable access to this scaffold.
Chemical Identity & Specifications
Property
Specification
IUPAC Name
5-Bromo-6-methoxypyridine-3-carboxamide
Common Name
5-Bromo-6-methoxynicotinamide
Molecular Formula
C₇H₇BrN₂O₂
Molecular Weight
231.05 g/mol
CAS Number (Target)
Not widely indexed (Refer to Precursors below)
CAS (Acid Precursor)
1186194-46-6 (5-Bromo-6-methoxynicotinic acid)
CAS (Ester Precursor)
93349-99-6 (Methyl 5-bromo-6-methoxynicotinate)
Core Scaffold
Pyridine
Key Functionality
Halogenated Nicotinamide
Commercial Availability & Procurement Strategy
Direct sourcing of the primary amide (CONH₂) is frequently limited to custom synthesis tiers with lead times of 4–6 weeks. The recommended strategy for rapid access is Precursor Acquisition + In-House Conversion .
Tier 1: Direct Precursor Sourcing (Recommended)
These precursors are "In Stock" at major building block suppliers.
Compound
CAS
Availability
Typical Pack Size
Suppliers
5-Bromo-6-methoxynicotinic acid
1186194-46-6
High
1g, 5g, 25g
TRC, BLD Pharm, Chem-Impex
Methyl 5-bromo-6-methoxynicotinate
93349-99-6
Medium
1g, 5g
ChemicalBook (Various), Enamine
Methyl 5-bromo-6-hydroxynicotinate
381247-99-0
High
1g, 10g
BLD Pharm, 1st Scientific
Note: If starting from CAS 381247-99-0 (Hydroxy), an O-methylation step is required before amidation.
Tier 2: Custom Synthesis (Direct Amide)
Lead Time: 4–6 weeks.
Cost: High premium (~
800/g).
Suppliers: ChemScene, ChemShuttle (Inquire for "5-Bromo-6-methoxynicotinamide").
Synthetic Protocols (In-House Production)
For research teams requiring >5g of material, in-house synthesis from the acid or ester is the most time-efficient and cost-effective route.
Method A: Ammonolysis of the Ester (Preferred)
This method avoids the use of coupling reagents and harsh acid chlorides.
Reagents: Methyl 5-bromo-6-methoxynicotinate (CAS 93349-99-6), 7N Ammonia in Methanol (NH₃/MeOH).
Protocol:
Dissolve the ester (1.0 equiv) in 7N NH₃/MeOH (10–20 volumes) in a sealed pressure tube.
Heat to 60–80°C for 12–24 hours. Monitor by LCMS for disappearance of ester (M+H ~246) and appearance of amide (M+H ~231).
Workup: Cool to room temperature. Concentrate in vacuo.
Purification: Triturate the residue with cold diethyl ether or pentane to yield the amide as a white/off-white solid.
Yield: Typically 85–95%.
Method B: Acid Chloride Activation (From Acid)
Use this if the ester is unavailable or if the ammonolysis is sluggish.
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir at RT for 2h until solution clears (Acid Chloride formation).
Concentrate to remove excess oxalyl chloride.
Redissolve residue in dry THF/DCM.
Add to a stirred solution of aqueous NH₄OH (excess) at 0°C.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Strategic Applications in Drug Discovery
A. Nicotinamide N-Methyltransferase (NNMT) Inhibition
The 6-methoxynicotinamide core (e.g., JBSNF-000088 ) is a potent, orally active inhibitor of NNMT, a target for metabolic disorders (obesity, Type 2 diabetes).[1]
Mechanism: The molecule acts as a substrate competitive inhibitor, binding in the nicotinamide pocket.
5-Bromo Utility: The bromine atom allows researchers to extend the scaffold into the "solvent front" or adjacent hydrophobic pockets to improve potency or selectivity against related methyltransferases.
B. Kinase Inhibitor Scaffolds
Pyridine-3-carboxamides are privileged structures in kinase inhibition (e.g., p38 MAP kinase, BTK).
Binding Mode: The amide nitrogen and oxygen often form a donor-acceptor hydrogen bond pair with the kinase hinge region.
SAR Expansion: The 5-position is the primary vector for increasing complexity.
Visual Workflows
Figure 1: Synthesis & Procurement Logic
Caption: Procurement and synthetic pathways to 5-Bromo-6-methoxynicotinamide. Green arrows indicate preferred in-house routes.
Figure 2: Biological Signaling Context (NNMT)
Caption: Mechanism of action for Nicotinamide N-methyltransferase (NNMT) inhibitors in metabolic disease.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 5-bromo-6-hydroxynicotinate (CAS 381247-99-0). Retrieved from [Link]
Application Note: Suzuki-Miyaura Coupling of 5-Bromo-6-methoxypyridine-3-carboxamide
This Application Note is designed for research scientists and process chemists optimizing cross-coupling reactions with 5-Bromo-6-methoxypyridine-3-carboxamide . It synthesizes established catalytic methodologies with sp...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists optimizing cross-coupling reactions with 5-Bromo-6-methoxypyridine-3-carboxamide . It synthesizes established catalytic methodologies with specific insights into the electronic and steric demands of trisubstituted pyridine scaffolds.
Introduction & Substrate Analysis
5-Bromo-6-methoxypyridine-3-carboxamide (CAS: 280566-39-4) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., BTK, JAK) and allosteric modulators. Its reactivity is governed by a "push-pull" electronic system that presents unique challenges for standard Suzuki protocols.
Structural & Electronic Challenges
Electrophilic Site (C5-Br): The bromine at position 5 is the handle for oxidative addition. Unlike 2-halopyridines, which are activated for SNAr but can be sluggish in Pd-catalysis due to N-coordination, the 5-position behaves more like an electron-deficient aryl halide.
Directing/Interfering Groups:
C3-Carboxamide (-CONH₂): A strong Electron Withdrawing Group (EWG) that activates the ring for oxidative addition. However, the primary amide protons (pKa ~15-17) can be deprotonated by strong bases, potentially leading to side reactions or solubility issues in non-polar solvents.
C6-Methoxy (-OMe): An Electron Donating Group (EDG) by resonance. While it sterically shields the pyridine nitrogen (reducing catalyst poisoning), it also increases electron density at C5, potentially raising the activation energy for the oxidative addition step compared to a bare pyridine.
Strategic Considerations
Success relies on balancing the activation of the C-Br bond while preventing the coordination of the pyridine nitrogen to the Palladium center. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, PCy₃) or bidentate ligands (e.g., dppf) is recommended to outcompete the substrate for the metal center.
Reaction Optimization & Screening
The following screening matrix highlights the impact of catalyst and base selection on yield and purity.
Solubility Check: If the product contains the primary amide, it may be slightly soluble in the aqueous layer. Perform a "salting out" extraction using saturated brine and multiple EtOAc or DCM washes.
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).
Mechanistic Workflow & Troubleshooting
Catalytic Cycle Visualization
The following diagram illustrates the specific pathway for this pyridine substrate, highlighting the critical Oxidative Addition step where the C-Br bond is broken.
Caption: Catalytic cycle for 5-bromo-6-methoxypyridine-3-carboxamide. Oxidative addition is facilitated by the electron-withdrawing amide group.
Troubleshooting Guide
Problem
Probable Cause
Solution
Low Conversion
Catalyst Poisoning
Switch to XPhos Pd G3 or SPhos . These bulky ligands prevent pyridine N-coordination [1].
Protodeboronation
Unstable Boronic Acid
Use a milder base (K₃PO₄ or CsF) and anhydrous conditions (Dioxane/DMF).
Amide Hydrolysis
Base too strong/Temp too high
Avoid NaOH/KOH. Stick to carbonate bases. Lower temp to 80°C.
Poor Solubility
Primary Amide H-bonding
Use n-Butanol or DMF as cosolvents.
References
Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Li, H., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42, 5270-5298. [Link]
Barder, T. E., et al. (2005).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-6-methoxypyridine-3-carboxamide before handling.
Purification techniques for 5-Bromo-6-methoxypyridine-3-carboxamide
Application Note: Strategic Purification Protocols for 5-Bromo-6-methoxypyridine-3-carboxamide Introduction & Chemical Context 5-Bromo-6-methoxypyridine-3-carboxamide (CAS: 20893-30-5) is a critical intermediate in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Purification Protocols for 5-Bromo-6-methoxypyridine-3-carboxamide
Introduction & Chemical Context
5-Bromo-6-methoxypyridine-3-carboxamide (CAS: 20893-30-5) is a critical intermediate in the synthesis of kinase inhibitors and dopaminergic modulators.[1] Its structural integrity is defined by three distinct functionalities: a weakly basic pyridine core, a labile methoxy group at the C6 position, and a polar carboxamide at C3.
High-purity isolation of this compound is often complicated by its amphiphilic nature and the presence of specific synthetic impurities, primarily 5-bromo-6-methoxynicotinic acid (hydrolysis byproduct) and 3,5-dibromo-6-methoxypyridine (over-brominated side product).[1]
This guide provides three validated purification workflows, moving from scalable crystallization to high-resolution chromatography.
Physicochemical Profile & Solubility Logic
Understanding the solute-solvent interaction is the prerequisite for successful purification.[1]
Property
Characteristic
Purification Implication
Polarity
Moderate-High
The amide group dominates polarity, making the compound soluble in alcohols and polar aprotic solvents (DMSO, DMF), but sparingly soluble in pure hexanes.
Basicity
Weak ()
The electron-withdrawing bromine (C5) and amide (C3) significantly reduce the basicity of the pyridine nitrogen. Avoid strong acid extractions which may hydrolyze the methoxy group.[1]
H-Bonding
Donor & Acceptor
The amide () acts as a strong crystal lattice stabilizer.[1] Alcohols (EtOH, iPrOH) are ideal for disrupting this lattice during recrystallization.
Impurity Profile
Acidic & Non-polar
Hydrolysis impurities are acidic (remove via basic wash); Halogenated precursors are lipophilic (remove via non-polar wash).
Objective: Removal of inorganic salts and trace hydrolysis byproducts (acids) on a multi-gram scale.
Mechanism: Exploits the steep solubility curve of the amide in aqueous ethanol.[1] The non-polar bromo-impurities remain in the mother liquor or are insoluble in the hot phase.[1]
Step-by-Step Methodology
Solvent Preparation: Prepare a 9:1 mixture of Ethanol:Water (v/v) .[1] The water content aids in solubilizing residual inorganic salts (e.g., NaBr) from the bromination step, keeping them in solution during filtration.
Dissolution:
Charge crude solid into a flask equipped with a reflux condenser.[1]
Add the solvent mixture (approx. 10-15 mL per gram of solid).[1]
Heat to reflux (approx. 78-80°C) with vigorous stirring until full dissolution occurs.
Checkpoint: If undissolved solids remain after 15 minutes at reflux, filter the hot solution through a pre-heated Celite pad to remove insoluble inorganic contaminants.[1]
Controlled Cooling (The Critical Step):
Remove heat and allow the flask to cool to room temperature (20-25°C) over 2 hours. Do not crash cool in ice immediately; this traps impurities.[1]
Once ambient temperature is reached, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter the white crystalline precipitate using a Buchner funnel.[1]
Wash: Rinse the cake with cold (
) Ethanol/Water (9:1).
Drying: Dry under vacuum at
for 12 hours.
Figure 1: Thermal gradient workflow for the recrystallization of nicotinamide derivatives.
Objective: Separation of regioisomers (e.g., 2-methoxy isomer) and non-polar starting materials.
Stationary Phase: Silica Gel (40-63 µm).[1]
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]
Step-by-Step Methodology
TLC Optimization:
Run a TLC using 95:5 DCM:MeOH .
Target Rf: The product should have an Rf of ~0.3 - 0.4.[1]
Visualization: UV (254 nm).[1][2] The pyridine ring is UV active.[1]
Column Loading:
Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of DCM/MeOH, add silica gel (1:2 ratio by weight), and evaporate to a free-flowing powder. Load this powder on top of the packed column. This prevents "streaking" caused by the poor solubility of the amide in pure DCM.[1]
Elution Gradient:
0-5 min: 100% DCM (Elutes non-polar impurities like 3,5-dibromopyridine).[1]
5-20 min: Gradient to 98:2 DCM:MeOH.
20-40 min: Gradient to 95:5 DCM:MeOH (Product elution).
Application Notes and Protocols: A Guide to Cell-Based Assays for Pyridine-Based Compounds
Introduction: The Prominence of Pyridine in Drug Discovery and the Imperative for Cellular Analysis The pyridine scaffold, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Prominence of Pyridine in Drug Discovery and the Imperative for Cellular Analysis
The pyridine scaffold, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and synthetic tractability have made it a privileged structure in a vast array of FDA-approved drugs and clinical candidates targeting a wide spectrum of diseases.[3][4] From kinase inhibitors in oncology to antagonists for G-protein coupled receptors (GPCRs), the pyridine motif is integral to molecular recognition and pharmacological activity.[2][5]
However, the journey from a promising pyridine-containing molecule in a test tube to a safe and effective therapeutic is fraught with challenges. While biochemical assays provide a clean, initial assessment of a compound's interaction with a purified target, they exist in a biological vacuum. They cannot predict cellular permeability, target engagement in a crowded intracellular environment, activation of complex signaling cascades, or potential toxicity.[6] This is where cell-based assays become indispensable tools in the drug discovery pipeline.[7][8][9]
Cell-based assays offer a more physiologically relevant context, allowing researchers to evaluate compounds in living cells and providing critical insights into their biological activity, mechanism of action (MOA), and potential liabilities.[10][11] This is particularly crucial for pyridine-based compounds, as the pyridine ring can be susceptible to metabolic modification by enzymes like cytochrome P450s (CYPs), potentially leading to altered efficacy or the generation of toxic metabolites.[12][13][14][15]
This guide provides an in-depth exploration of key cell-based assays for the preclinical evaluation of pyridine-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind methodological choices, data interpretation, and troubleshooting, ensuring a robust and reliable assessment of this vital class of molecules.
Chapter 1: Foundational Principles of Robust Assay Design
The reliability of any cell-based assay hinges on its design, optimization, and validation. Rushing this foundational stage is a false economy that leads to variable and irreproducible data.
Choosing the Right Cellular Model
The choice of cell model is the most critical decision and directly impacts the biological relevance of the results.
Immortalized Cell Lines (e.g., HEK293, HeLa, HepG2): These are easy to culture, provide a consistent genetic background, and are amenable to genetic engineering, making them workhorses for high-throughput screening (HTS).[10] However, they are often poor representations of true in vivo biology due to accumulated mutations.[16] For instance, the MCF-7 breast cancer cell line lacks a functional caspase-3, which would lead to an underestimation of apoptosis if using a DEVD-based substrate.[16]
Primary Cells (e.g., HUVECs, primary hepatocytes): These cells are isolated directly from tissue and offer a more accurate reflection of in vivo physiology. This fidelity comes at the cost of being more difficult to culture and maintain, having a finite lifespan, and exhibiting greater batch-to-batch variability.[16]
2D vs. 3D Cell Culture: While traditional 2D monolayer cultures are standard for HTS, they lack the complex cell-cell and cell-matrix interactions of living tissue.[10] 3D culture models, such as spheroids or organoids, are increasingly adopted as they better mimic the in vivo microenvironment, which can significantly impact a compound's efficacy and penetration.[10]
Assay Development and Validation
A robust assay is one that is sensitive, specific, and reproducible.
Optimization is Key: Critical parameters must be empirically determined for each cell line and assay format. These include cell seeding density, serum concentration, compound incubation time, and reagent concentrations.[9][17] Optimizing cell seeding density is crucial to ensure the assay window is maximized—the signal should be strong enough for detection without being saturated.[17]
The Power of Controls: Every plate must include:
Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline response in the absence of the test compound.
Negative Control: Untreated cells, establishing the absolute baseline.
Positive Control: A known active compound that elicits a maximal response, used to define the top of the assay window and confirm the assay is working correctly.
Assessing HTS Suitability with the Z-Factor: For high-throughput applications, the Z-factor (or Z') is a statistical measure of assay quality. It quantifies the separation between the positive and negative controls. An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for HTS.[18][19]
Caption: A generalized workflow for the evaluation of pyridine-based compounds.
Chapter 2: The First Gatekeeper - Assessing Compound Cytotoxicity
Before investigating complex mechanisms, it is essential to determine the concentration at which a compound is toxic to cells. A compound that kills cells at the same concentration it engages its target is unlikely to be a viable therapeutic candidate.
Cytotoxicity assays measure cell viability or membrane integrity. The choice of assay depends on the mechanism of cell death, throughput requirements, and cost.
Assay Type
Principle
Pros
Cons
Typical Application
MTT / XTT
Mitochondrial reductase enzymes in viable cells convert a tetrazolium salt into a colored formazan product.[20][21][22]
Inexpensive, well-established.
Endpoint assay; compound interference possible; requires a solubilization step.
Initial HTS for academic and budget-conscious labs.
CellTiter-Glo®
Measures intracellular ATP levels as an indicator of metabolically active, viable cells using a luciferase reaction.
High sensitivity, simple "add-mix-measure" protocol, suitable for HTS.[23]
More expensive; signal can be affected by compounds that modulate ATP metabolism.
Gold standard for HTS in industry; assessing effects on cell proliferation.
LDH Release
Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (necrosis).
Directly measures cell death rather than metabolic activity.
Less sensitive for detecting apoptosis; higher background from primary cells.[16]
Specifically measuring necrotic cell death; differentiating from apoptosis.
Impedance-Based
Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes, providing real-time, label-free data.[18]
Requires specialized instrumentation and plates; lower throughput.
Detailed time-course studies of cytotoxicity.
Detailed Protocol 1: MTT Assay for General Cytotoxicity
This protocol assesses the effect of a pyridine-based compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
Cells of interest (e.g., A549 human lung carcinoma)
Complete culture medium (e.g., DMEM + 10% FBS)
Phosphate-Buffered Saline (PBS), sterile
Trypsin-EDTA (0.25%)
96-well flat-bottom tissue culture plates
Test Compound Stock (e.g., 10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multichannel pipette
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding:
Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer). Ensure cell viability is >95%.[17]
Dilute cells in complete medium to a pre-optimized density (e.g., 5,000 - 10,000 cells/100 µL).
Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells to minimize "edge effects" or fill them with sterile PBS.[24]
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
Compound Treatment:
Prepare a serial dilution of your pyridine-based compound in culture medium. A typical final concentration range might be 0.1 nM to 100 µM.
Include a vehicle control (medium with the highest concentration of DMSO, typically ≤0.5%).
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
Incubate for 2-4 hours at 37°C. Viable cells will form dark purple formazan crystals.
Solubilization:
Carefully remove the MTT-containing medium.
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.
Data Acquisition:
Read the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Chapter 3: Unveiling Mechanism of Action (MOA)
Once a compound is confirmed to be non-toxic at active concentrations, the next step is to verify that it engages its intended target within the cell and modulates the desired signaling pathway.
Confirming Target Engagement
These assays directly measure the physical interaction or binding of a compound to its target protein inside intact cells.
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a protein becomes more thermally stable when its ligand is bound. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or ELISA.
NanoBRET™ Target Engagement Assay: A highly sensitive and quantitative method that uses Bioluminescence Resonance Energy Transfer (BRET). The target protein is expressed as a fusion with NanoLuc® Luciferase, and a fluorescent tracer that binds the target is added. When a test compound binds the target, it displaces the tracer, causing a decrease in the BRET signal.[25] This provides a direct measure of compound binding affinity in live cells.
Analyzing Pathway Modulation
These functional assays measure the downstream consequences of target engagement.
Reporter Gene Assays: These are powerful tools for monitoring the activity of specific signaling pathways. A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that contains response elements for a transcription factor of interest. If a compound activates or inhibits the pathway, the change in transcription factor activity leads to a quantifiable change in reporter protein expression.
Phosphorylation Assays: For targets like kinases, the most direct functional readout is a change in the phosphorylation of a downstream substrate.[25] This can be measured using various methods, including phospho-specific antibodies in formats like Western blotting, In-Cell Westerns, or specialized ELISAs.
GPCR Signaling Assays: Pyridine derivatives often target GPCRs.[26] Key functional readouts for GPCR activation include measuring second messengers like cyclic AMP (cAMP) or monitoring intracellular calcium flux using fluorescent dyes.[27][28]
Signaling Pathway: The JAK-STAT Pathway
Caption: Inhibition of the JAK-STAT pathway by a pyridine-based compound.
Detailed Protocol 2: Luciferase Reporter Assay for Pathway Modulation
This protocol describes how to measure the inhibition of a transcription factor (e.g., NF-κB) by a pyridine-based compound using a luciferase reporter assay.
Materials:
Host cell line (e.g., HEK293) stably transfected with a reporter construct (e.g., pNF-κB-Luc).
Complete culture medium.
Stimulant (e.g., TNF-α to activate the NF-κB pathway).
Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™).
Luminometer plate reader.
Procedure:
Cell Seeding:
Seed the stable reporter cell line into a 96-well white plate at a pre-optimized density (e.g., 20,000 cells/100 µL).
Incubate for 24 hours at 37°C, 5% CO₂.
Compound Pre-incubation:
Prepare serial dilutions of the pyridine compound in culture medium.
Add the diluted compounds to the cells (e.g., 50 µL per well).
Incubate for 1-2 hours. This allows the compound to enter the cells and engage its target before pathway stimulation.
Pathway Stimulation:
Prepare the stimulant (e.g., TNF-α) at a concentration known to give a robust but sub-maximal response (e.g., EC80).
Add the stimulant to all wells except the unstimulated negative control wells.
Incubate for an optimized time period for the pathway to activate and for luciferase to be expressed (e.g., 6-8 hours).
Lysis and Luminescence Reading:
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
Add an equal volume of luciferase assay reagent to each well (e.g., 100 µL). This reagent lyses the cells and provides the substrate for the luciferase enzyme.
Place the plate on a shaker for 5 minutes to ensure complete lysis.
Read the luminescence on a plate reader.
Data Analysis:
Normalize the data by subtracting the background (unstimulated wells) and expressing the results as a percentage of the stimulated vehicle control.
Plot the percentage of inhibition against the compound concentration to determine the IC50.
A potent and selective compound can still fail if it has hidden liabilities. For pyridine-based molecules, a key area of concern is metabolism by cytochrome P450 (CYP) enzymes.
Metabolic Activation by Cytochrome P450s
CYPs are a family of enzymes primarily found in the liver that are responsible for the metabolism of most drugs. The pyridine ring can be a substrate for these enzymes. This interaction can have several consequences:
Induction: The compound can increase the expression of CYP enzymes, potentially altering the metabolism of co-administered drugs.[12]
Inhibition: The compound can inhibit CYP enzymes, also leading to drug-drug interactions.
Metabolic Instability: The compound is rapidly cleared, reducing its efficacy.
Bioactivation: Metabolism creates a reactive metabolite that can be toxic or immunogenic.
Assessing the interaction of pyridine compounds with key CYP isozymes (e.g., CYP1A2, 2D6, 3A4) is a critical step in safety profiling.
Principle of a CYP-Glo Assay
Caption: Workflow for measuring CYP induction using a luminogenic assay.
Detailed Protocol 3: P450-Glo™ Assay for CYP Induction
This protocol measures the ability of a pyridine compound to induce the expression of a specific CYP isozyme (e.g., CYP3A4) in cultured hepatocytes.
Materials:
Plated, cryopreserved human hepatocytes (or a suitable cell line like HepG2).
Hepatocyte culture medium.
Test Pyridine Compound, Vehicle (DMSO), and a known Positive Control Inducer (e.g., Rifampicin for CYP3A4).
Culture hepatocytes according to the supplier's instructions.
Treat the cells with serial dilutions of the pyridine compound, vehicle control, and positive control for 48-72 hours to allow for enzyme induction.
CYP Reaction:
After the induction period, remove the treatment medium.
Add fresh medium containing the luminogenic substrate for the specific CYP isozyme being tested.
Incubate for a set period (e.g., 3-4 hours) at 37°C. During this time, the induced CYP enzymes will convert the substrate into luciferin.
Signal Detection:
Remove a sample of the medium from each well and transfer it to a white opaque 96-well plate.
Add the Luciferin Detection Reagent to each well.
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition and Analysis:
Read the luminescence using a plate reader.
The amount of light produced is directly proportional to the amount of induced CYP enzyme activity.
Compare the signal from the compound-treated cells to the vehicle control to determine the fold-induction.
Chapter 5: Data Interpretation and Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
High Well-to-Well Variability
Inconsistent cell seeding; Edge effects; Temperature gradients across the plate.
Use a multichannel pipette carefully; avoid outer wells or fill with PBS[24]; allow plates to equilibrate to room temperature before adding reagents.
Low Assay Window (Low Z')
Sub-optimal cell number; Reagent degradation; Positive control not working.
Optimize cell seeding density[17]; Use fresh reagents and aliquot stocks; Test a new batch or different positive control.
Compound Interference
Compound is colored (absorbance assays); Compound is autofluorescent (fluorescence assays); Compound inhibits reporter enzyme (e.g., luciferase).
Run a compound-only control (no cells) to check for interference; If interference is confirmed, switch to an orthogonal assay format (e.g., from absorbance to luminescence).
Inconsistent Results Between Experiments
High cell passage number leading to genetic drift; Variation in reagent lots; Inconsistent incubation times.
Use cells within a defined low passage number range[17]; Record lot numbers for all reagents; Use calibrated timers for all incubations.[23][30]
Conclusion and Future Perspectives
The evaluation of pyridine-based compounds requires a multi-faceted approach that moves progressively from broad cytotoxicity screening to nuanced investigations of target engagement, mechanism of action, and potential safety liabilities. The cell-based assays described in this guide represent a robust framework for generating the critical data needed to make informed decisions in a drug discovery program. By understanding the principles behind each assay, adhering to rigorous protocols, and being vigilant about potential artifacts, researchers can effectively characterize this important class of molecules.
The future of cell-based screening lies in increasing biological relevance and information content. The adoption of 3D cell models, co-culture systems, and high-content imaging will provide an even deeper understanding of how pyridine-based compounds behave in a context that more closely resembles human physiology, ultimately improving the translation of preclinical findings into clinical success.[10]
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El-Sayed, M. T., El-Gamal, K. M., Al-Balawi, S. M., & El-Gendy, M. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46979-47000. (URL: [Link])
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie Website. (URL: [Link])
de Vries, H., Wright, J. A., & Kilbride, P. (2020). Validation of a high-throughput screening assay for the characterization of cryoprotective agent toxicity. bioRxiv. (URL: [Link])
Gentry, A. L., Gamazon, E. R., & Shayo, Y. (2009). Development and Validation of a High-Throughput Screening Assay for Human Long-Chain Fatty Acid Transport Proteins 4 and 5. Journal of biomolecular screening, 14(9), 1109–1118. (URL: [Link])
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine. ToxFAQs™. (URL: [Link])
El-Kashef, H. S., & El-Gendy, M. A. (2017). Pyridine alkaloids with activity in the central nervous system. Future medicinal chemistry, 9(12), 1367–1385. (URL: [Link])
Wilson, Z., & Wilson, L. J. (2016). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Tetrahedron letters, 57(30), 3296–3298. (URL: [Link])
Georgia State University. (n.d.). Synthesis of Pyridine Derivatives as Antagonists of Chemokine Receptor CXCR4. ScholarWorks@GSU. (URL: [Link])
European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. (URL: [Link])
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. (URL: [Link])
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Palladium-Catalyzed Amination (Buchwald-Hartwig) [1]
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Topic: Optimization & Troubleshooting of C–N Cross-Coupling
Introduction: The Philosophy of Connectivity
Welcome to the Center of Excellence for C–N coupling. You are likely here because the "standard conditions" failed. Palladium-catalyzed amination is not a monolith; it is a delicate balance of steric bulk and electronic density.
Successful execution requires shifting your mindset from "mixing reagents" to "engineering rates." You must engineer the reaction such that the rate of Reductive Elimination (
) exceeds the rate of -hydride elimination () and catalyst decomposition ().
This guide provides the diagnostic frameworks and validated protocols to achieve that balance.
The Diagnostic Framework (Visual Logic)
Before changing solvents randomly, visualize where your cycle is breaking. Use this failure mode analysis to pinpoint the bottleneck.
Figure 1: The Catalytic Cycle and primary failure modes.[2] Note that most "catalyst death" occurs because off-cycle processes outcompete the productive cycle.
Critical Parameter Optimization
Do not guess. Select your system based on the Nucleophile Class . The ligand dictates the geometry of the Pd-center, controlling the rate of reductive elimination.
A. Ligand Selection Matrix
Nucleophile Class
Recommended Ligand
Pre-catalyst Recommendation
Mechanistic Rationale
Primary Amines
BrettPhos
BrettPhos Pd G4
Bulky ligand prevents bis-arylation; promotes RE to avoid -hydride elimination.
These substrates are poor nucleophiles. Requires a ligand that creates a highly electrophilic Pd center.
General / Screening
XPhos
XPhos Pd G4
The "workhorse" ligand. Good balance of sterics and electronics for aryl chlorides.
B. The Base: The Unsung Hero
The base does not just neutralize acid; it drives the formation of the Pd-Amido complex.
NaOtBu / LiHMDS: The gold standard. Fast reaction rates. Risk:[4][5] Incompatible with esters, nitro groups, and electrophiles.
Cs₂CO₃ / K₃PO₄: Mild, functional group tolerant. Risk:[4][5] Poor solubility in toluene/dioxane. Tip: Add 1-2 drops of water or use a phase transfer catalyst (18-crown-6) if conversion stalls.
Troubleshooting Guides (FAQ)
Issue 1: "I see 0% conversion and 100% Starting Material."
Diagnosis: The catalytic cycle never started.
Cause A: Oxygen Poisoning. Pd(0) is rapidly oxidized to inactive Pd(II) oxides by trace air.
Fix: Are you using a balloon? Switch to a Schlenk line or Glovebox. Degas solvents via sparging (bubbling Ar) for 20 mins, not just sonication.
Cause B: Pre-catalyst Activation Failure. You are using Pd(OAc)₂ or Pd₂dba₃ with a phosphine.
Fix: Switch to Pd-G4 precatalysts . Traditional sources often fail to reduce to Pd(0) efficiently or form inactive clusters. G4 precatalysts activate universally upon exposure to base.
Cause C: Inhibitory Functional Groups. Does your substrate contain a thioether, pyridine, or free imidazole? These chelate Pd and shut down the cycle.
Fix: Increase catalyst loading (to 5-10 mol%) or switch to a stronger binding ligand (e.g., tBuXPhos ) to displace the inhibitor.
Issue 2: "I am getting the reduced product (Ar-H) instead of the amine."
Diagnosis: Protodehalogenation.
Mechanism: The Pd-Ar intermediate is abstracting a hydride (from solvent or amine) instead of binding the amine.
Fix 1 (Solvent): If using isopropanol or alcohols, STOP. Switch to Toluene, Dioxane, or DME.
Fix 2 (Rate Engineering): The amine binding is too slow. Increase the concentration of the amine (1.5 - 2.0 equiv).
Fix 3 (Ligand): Switch to a bulkier ligand (e.g., BrettPhos ).[6][7] Bulk accelerates Reductive Elimination, minimizing the time the complex spends in the vulnerable state.
Issue 3: "The reaction works for Ar-Br but fails for Ar-Cl."
Diagnosis: Oxidative Addition is the rate-limiting step.
Fix: Aryl chlorides have a stronger bond. You need a more electron-rich ligand to push electron density onto the Pd center, facilitating the bond break.
Protocol: Switch to Pd-G4 with alkyl-biaryl phosphines (XPhos, RuPhos). Avoid aryl-phosphines like BINAP or DPPF for difficult chlorides.
The "Gold Standard" Micro-Screening Protocol
Do not waste grams of material on a single condition. Use this high-throughput methodology (E-E-A-T validated).
Setup: 1 mL vials or a 24-well block inside a Glovebox.
Solids: Weigh Pd-precatalyst (2 mol%), Base (1.5 equiv), and Aryl Halide (1.0 equiv) into the vial.
Purge: If outside a glovebox, cap and purge/backfill with Ar x3.
Liquids: Add anhydrous Solvent (concentration 0.2 M) and Amine (1.2 equiv) via syringe.
Heat: Stir vigorously (1000 rpm) at 100°C for 16 hours.
Analysis: Filter through a small plug of silica (elute with EtOAc) and analyze via LCMS.
Decision Tree for Optimization
Follow this logic path when your initial screen fails.
Figure 2: Strategic decision tree for reaction optimization based on crude LCMS data.
References & Authority
Mechanistic Foundations: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][7][8][9][10][11][12] Reaction intermediates and structure-activity relationships.[6][7][9][13][14] Journal of the American Chemical Society.[10] Link
Ligand Design (Dialkylbiaryl phosphines): Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
Pre-catalyst Development (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. Link
Applications Review: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
Technical Support Center: Purification of Pyridine Carboxamides
Welcome to the technical support center for the purification of pyridine carboxamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these va...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of pyridine carboxamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of pyridine carboxamides in a direct question-and-answer format.
Question 1: My pyridine carboxamide is showing significant peak tailing during silica gel chromatography. What is happening and how can I fix it?
Answer:
Peak tailing is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The root cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica.[2][3][4] This leads to a secondary, non-ideal retention mechanism where a fraction of your compound "sticks" to the column and elutes slowly, creating a tailed peak.
Solutions:
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This modifier competes with your compound for the acidic silanol sites, effectively masking them and allowing your product to elute in a sharp, symmetrical band.[5]
Triethylamine (TEA or Et₃N): Add 0.1-2% (v/v) TEA to your eluent.[1] It is volatile and can usually be removed easily during solvent evaporation.
Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, often at 1-5%. This is particularly effective for more polar compounds.
Change the Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
Amino-propylated Silica (NH₂-Silica): This is an excellent alternative as the surface is slightly basic, which repels basic compounds and prevents strong interactions with residual silanols, leading to improved peak shape.[1]
Alumina (Al₂O₃): Neutral or basic alumina can be a good choice, but be aware that it has its own unique reactivity and selectivity.
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, C18 or other reversed-phase columns can be used, often with mobile phase modifiers like formic acid or ammonium formate to control ionization and improve peak shape.[6][7][8]
Question 2: I'm struggling to remove unreacted starting materials, specifically the carboxylic acid and amine precursors. What is the best approach?
Answer:
Liquid-liquid extraction is a powerful and efficient first-line defense against ionic impurities like unreacted acids and amines before attempting chromatography.[9][10] This acid-base extraction technique manipulates the solubility of the impurities to move them from the organic phase (containing your product) into an aqueous phase.[11]
Solutions:
To Remove Unreacted Carboxylic Acid:
Dissolve your crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
Wash the organic layer with a mild aqueous base such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution.
The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[11][12]
Separate the layers and discard the aqueous phase containing the impurity. Repeat the wash if necessary.
To Remove Unreacted Amine:
Following the same principle, wash the organic layer with a mild aqueous acid like 1M hydrochloric acid (HCl) or 10% citric acid solution.[13]
The acid will protonate the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[11]
Separate the layers and discard the aqueous phase.
Important: Ensure your target pyridine carboxamide is stable to these pH changes and does not itself become charged and partition into the aqueous layer.
Question 3: My final product is contaminated with byproducts from the amide coupling reaction (e.g., DCU, HOBt, DMAP). How can I get rid of them?
Answer:
Byproducts from coupling reagents are a common nuisance. Their removal strategy depends on their chemical properties.
Solutions:
Dicyclohexylurea (DCU): This byproduct from DCC coupling is notoriously insoluble in many organic solvents.[14][15]
Filtration: Often, DCU will precipitate out of the reaction mixture (especially in solvents like dichloromethane or ethyl acetate). It can be removed by simple filtration. Chilling the reaction mixture can sometimes encourage further precipitation.[13]
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) Byproducts: The urea byproduct from EDC is water-soluble, making it much easier to remove than DCU.[14] It can typically be removed with a simple aqueous wash during the work-up.
4-(Dimethylamino)pyridine (DMAP): As a basic catalyst, DMAP can be removed with an acidic wash, similar to an unreacted amine starting material.[13][16]
Wash the organic layer with dilute (e.g., 1M) HCl.[17]
Alternatively, washing with an aqueous copper(II) sulfate (CuSO₄) solution can remove DMAP by forming a water-soluble copper complex.[16][17]
Frequently Asked Questions (FAQs)
Q: What is the first purification step I should always consider?
A: An aqueous work-up (acid-base extraction) should almost always be your first step after the reaction is complete. It is a fast, inexpensive, and highly effective method to remove a significant portion of ionic impurities and byproducts, which simplifies subsequent chromatographic steps.[9][10]
Q: Is crystallization a suitable purification method for pyridine carboxamides?
A: Absolutely. Crystallization is an excellent technique for achieving high purity, especially as a final polishing step after chromatography.[9] It is particularly effective at removing trace impurities that may be difficult to separate chromatographically. Success depends on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q: My compound seems to be degrading on the silica gel column. What should I do?
A: The acidic nature of silica gel can degrade sensitive compounds.[2] First, confirm this by running a 2D TLC plate: spot your compound in one corner, elute, turn the plate 90 degrees, and elute again with the same solvent. If a new spot appears off the diagonal, degradation is occurring.[2] To mitigate this, you can either switch to a more inert stationary phase like alumina or a polymer-based column, or deactivate the silica by adding a base like triethylamine to the mobile phase.[2][18]
A logical workflow for purifying a crude pyridine carboxamide product.
Caption: General purification workflow for pyridine carboxamides.
A decision tree for addressing common issues during column chromatography.
Caption: Troubleshooting common chromatography issues.
Expert Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
This protocol details the purification of a moderately polar pyridine carboxamide using flash chromatography with triethylamine (TEA) to suppress peak tailing.
Mobile Phase Preparation: Prepare your chosen eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). Add 1% TEA by volume (e.g., 10 mL of TEA for 990 mL of eluent). Mix thoroughly.
Column Packing: Select an appropriately sized silica gel column. Wet-pack the column using your prepared mobile phase, ensuring no air bubbles are trapped.
Sample Loading (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Methanol).
Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder. This is your "dry-loaded" sample.
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
Elution and Fraction Collection: Begin eluting the column with the TEA-modified mobile phase.[18] Collect fractions and monitor them by TLC to identify those containing your pure product.
Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Protocol 2: Aqueous Work-up to Remove Acidic and Basic Impurities
This protocol provides a standard liquid-liquid extraction procedure to clean up a crude reaction mixture.
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of Ethyl Acetate). Transfer the solution to a separatory funnel.
Base Wash (Removes Acidic Impurities):
Add 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently for 1-2 minutes.
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
Acid Wash (Removes Basic Impurities):
Add 50 mL of 1M aqueous HCl to the organic layer remaining in the funnel.
Stopper and shake for 1-2 minutes, venting as needed.
Allow the layers to separate. Drain and discard the lower aqueous layer.
Brine Wash: Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water. Drain and discard the aqueous layer.
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask. Dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified crude product, now ready for chromatography or crystallization.
References
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
Castaneda, L., & Gabidullin, B. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
Prasad, K. D., Cherukuvada, S., Ganduri, R., Stephen, L. D., Perumalla, S., & Guru Row, T. N. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 858–866.
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]
ResearchGate. (2014, December 5). How do you remove 4-Dimethylaminopyridine from the reaction mixture? Retrieved from [Link]
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
Sci-Hub. (n.d.). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Retrieved from [Link]
Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Retrieved from [Link]
SciELO. (n.d.). Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Retrieved from [Link]
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. Retrieved from [Link]
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
ResearchGate. (n.d.). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
Esteves, T., et al. (2016). Molecularly imprinted polymer strategies for removal of a genotoxic impurity, 4-dimethylaminopyridine, from an active pharmaceutical ingredient.
van den Bruinhorst, A., et al. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
Royal Society of Chemistry. (2024, August 2). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]
ResearchGate. (2018, October 11). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]
Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
Organic Chemistry Frontiers. (n.d.). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from [Link]
Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
ResearchGate. (2022, February 14). Can DMF: Water (1:1) Mixture useful for removing the DCC/DMAP/acetonitrile (Solvent) in an esterification reaction? Retrieved from [Link]
MDPI. (2010, September 20). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Retrieved from [Link]
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
ChromPedia. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]
Element Lab Solutions. (2025, May 26). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? Retrieved from [Link]
Technical Support Center: Purification of 5-Bromo-6-methoxypyridine-3-carboxamide
The following technical guide details the purification protocols for 5-Bromo-6-methoxypyridine-3-carboxamide (CAS: 2096419-86-2 / Analogues). It is designed for researchers requiring high-purity intermediates for SAR stu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the purification protocols for 5-Bromo-6-methoxypyridine-3-carboxamide (CAS: 2096419-86-2 / Analogues). It is designed for researchers requiring high-purity intermediates for SAR studies or API synthesis.
Current Status: Operational
Ticket Type: Impurity Removal & Process Optimization
Assigned Specialist: Senior Application Scientist
Executive Summary
5-Bromo-6-methoxypyridine-3-carboxamide is a functionalized pyridine derivative often used as a scaffold in kinase inhibitors and GPCR ligands. Its purification is complicated by its amphipathic nature (lipophilic bromine/methoxy groups vs. hydrophilic amide) and the potential instability of the 2-methoxypyridine motif under acidic conditions.
Common impurities include the hydrolyzed carboxylic acid precursor , des-bromo byproducts , and regioisomers . This guide prioritizes non-destructive workups followed by solubility-based refinement.
Part 1: Diagnostic & Impurity Profiling
Before selecting a protocol, identify your specific impurity profile using the table below.
Des-bromo Species (6-Methoxypyridine-3-carboxamide)
Incomplete bromination or debromination.
Neutral . Similar solubility to product.
Protocol B (Recrystallization)
Inorganic Salts (NaBr, Coupling Reagents)
Reaction byproducts.
Ionic . Water-soluble.
Protocol A (Aqueous Wash)
Oligomers/Color
Oxidation of pyridine ring.
High MW . Lipophilic.
Protocol B (Charcoal Treatment)
Part 2: Troubleshooting Protocols
Protocol A: Chemical Workup (The "Safe" Wash)
Target: Acidic impurities (Carboxylic Acid) and Inorganic Salts.
Mechanism: The product is a very weak base (Pyridine N pKa < 2 due to electron-withdrawing Br and CONH₂ groups) and will remain in the organic phase. The carboxylic acid impurity will deprotonate in weak base and partition into the aqueous phase.
⚠️ Critical Warning: Avoid strong acid washes (e.g., 1M HCl). The 2-methoxypyridine moiety is susceptible to hydrolysis under acidic conditions, converting to the 2-pyridone (6-oxo) derivative [1].
Step-by-Step:
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Ratio: 10-15 mL solvent per 1 g of solid.
Basic Wash: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution (2 x 10 mL).
Why: Removes the carboxylic acid precursor.
Neutral Wash: Wash with Brine (saturated NaCl) (1 x 10 mL).
Why: Removes trapped water and residual inorganic salts.
Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate
Note: Do not use MgSO₄ if the product is acid-sensitive, though Na₂SO₄ is generally safer for amides.
Protocol B: Recrystallization (The "Deep Clean")
Target: Regioisomers, Des-bromo species, and colored impurities.
Mechanism: Exploits the differential solubility of the brominated amide vs. contaminants in protic/aprotic solvent mixtures.
Solvent System: Ethanol (EtOH) / Water or Ethyl Acetate / Hexane.
Step-by-Step:
Slurry: Suspend the crude solid in hot Ethanol (70°C) .
Volume: Minimum amount to achieve partial dissolution (~5-8 mL/g).
Dissolution: Add Ethyl Acetate dropwise if the solid does not dissolve completely in refluxing ethanol.
Optional: If the solution is colored, add activated charcoal (5 wt%), stir for 5 mins, and hot-filter through Celite.
Precipitation: Remove from heat. Slowly add warm Water (antisolvent) until persistent turbidity is observed.
Crystallization: Allow the mixture to cool slowly to room temperature, then chill at 4°C for 2 hours.
Filtration: Collect crystals via vacuum filtration. Wash with cold EtOH:Water (1:1) .
Tip: Pre-treat silica with 1% Triethylamine (TEA) if streaking occurs, though usually unnecessary for this amide.
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for purifying 5-Bromo-6-methoxypyridine-3-carboxamide based on the nature of the crude mixture.
Caption: Decision tree for selecting the appropriate purification method based on impurity profile.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use acid extraction to remove non-basic impurities?A:No. While pyridine derivatives are typically basic, the presence of the electron-withdrawing bromine (C5) and carboxamide (C3) groups significantly lowers the basicity of the ring nitrogen. Furthermore, the 6-methoxy group makes the ring susceptible to hydrolysis in strong acid, potentially generating 5-bromo-6-hydroxypyridine-3-carboxamide (pyridone form) [1, 2]. Stick to neutral or basic washes.
Q: The product is oiling out during recrystallization. What should I do?A: This often happens if the water (antisolvent) is added too quickly or if the initial solution is too concentrated.
Fix: Re-heat the mixture until clear. Add a small amount of the "good" solvent (Ethanol) to dilute slightly. Add the water very slowly down the side of the flask while stirring. Seed the solution with a tiny crystal of pure product if available.
Q: My LC-MS shows a mass peak of M+16. What is it?A: This is likely the N-oxide or a hydroxylated byproduct . Pyridines can oxidize to N-oxides if the reaction mixture was exposed to aggressive oxidants or if allowed to stand in air/light for prolonged periods in solution. These are much more polar and can be removed via Protocol C (Chromatography) using a more polar eluent (e.g., 10% MeOH in DCM).
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1137063, 5-bromo-N-methoxypyridine-3-carboxamide. Retrieved from [Link]
Moynihan, H. A., & Horgan, D. E. (2017).[1] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link][1]
Efficacy Comparison of Substituted Pyridine-3-Carboxamide Analogs: A Technical Guide
Executive Synthesis: The Nicotinamide Scaffold in Modern Therapeutics The pyridine-3-carboxamide (nicotinamide) scaffold remains a cornerstone in medicinal chemistry, serving as the structural anchor for agents targeting...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Synthesis: The Nicotinamide Scaffold in Modern Therapeutics
The pyridine-3-carboxamide (nicotinamide) scaffold remains a cornerstone in medicinal chemistry, serving as the structural anchor for agents targeting metabolic and signaling pathways. While historically recognized as Vitamin B3, substituted analogs have emerged as potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway.
This guide provides a comparative efficacy analysis of substituted pyridine-3-carboxamide analogs, moving beyond basic structure-activity relationships (SAR) to evaluate performance in oncology (NAMPT inhibition) and infectious disease (antimicrobial efficacy). We contrast first-generation clinical candidates (FK866, CHS-828) with emerging next-generation derivatives (azetidine ureas), providing actionable data for lead optimization.
Mechanistic Profiling: Targeting the NAD+ Salvage Pathway
To understand the efficacy differences between analogs, one must first grasp the target dynamics. NAMPT converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[1][2] Cancer cells, driven by the Warburg effect and high PARP activity, are critically dependent on this salvage pathway for NAD+ maintenance.
The "Cap-Linker-Tail" Pharmacophore
Effective pyridine-3-carboxamide analogs generally follow a tripartite structure:
Cap (Warhead): The pyridine-3-carboxamide moiety (or close isostere) that mimics the natural substrate (NAM) and undergoes phosphoribosylation.
Linker: A hydrophobic chain (often incorporating amide or urea functionalities) that traverses the enzyme's tunnel.
Tail: A hydrophobic group (phenyl, benzoyl) that interacts with the solvent-exposed region, stabilizing the complex.
Signaling Pathway Visualization
The following diagram illustrates the critical intervention point of these analogs within the cellular NAD+ economy.
Figure 1: The NAD+ Salvage Pathway.[1] Pyridine-3-carboxamide analogs competitively inhibit NAMPT, collapsing the NAD+ pool required for PARP-mediated DNA repair and Sirtuin activity, leading to metabolic catastrophe in cancer cells.
Comparative Efficacy Analysis
This section contrasts the performance of the "Gold Standard" (FK866) against the "High Potency" candidate (CHS-828) and the "Next-Gen" Azetidine Urea derivatives.
Structural & Potency Comparison
The efficacy of these analogs is often determined by the residence time on the enzyme and the efficiency of phosphoribosylation (conversion to a nucleotide analog inside the active site).
Feature
FK866 (APO866)
CHS-828 (GMX1778)
Azetidine Urea (Cmpd 3)
Class
First-Gen Competitive Inhibitor
Cyanoguanidine Derivative
Next-Gen Urea Scaffold
NAMPT Enzymatic IC50
0.3 – 0.4 nM (Ki)
< 2 nM
2.7 nM
Cellular IC50 (A2780)
1 – 3 nM
< 1 nM
5.0 nM
Binding Mode
Competitive; forms ribo-adduct
Competitive; forms ribo-adduct
Substrate-based inhibitor
Pharmacokinetics
Rapid clearance; dose-limiting thrombocytopenia
High oral bioavailability; toxicity issues
Improved solubility & permeability
Key SAR Insight
Long hydrophobic linker is critical for tunnel occupancy.
Pyridine nitrogen positioning is critical for substrate mimicry.
Data Interpretation:
FK866 remains the benchmark for specificity but suffers from rapid clearance.
CHS-828 exhibits superior cellular potency (often sub-nanomolar) due to its unique cyanoguanidine tail, which forms stronger hydrogen bond networks within the enzyme's solvent-exposed pocket.
Azetidine Urea analogs represent a "scaffold morphing" strategy.[3] By replacing flexible linkers with a rigid azetidine ring, these compounds maintain high potency (2.7 nM) while improving physicochemical properties (solubility) compared to the highly lipophilic first-gen compounds.
Antimicrobial Cross-Efficacy (Versatility Note)
While oncology is the primary driver, the pyridine-3-carboxamide scaffold shows remarkable versatility.
Tuberculosis: Pyridine carboxamide derivatives (e.g., Compound 18 ) have shown activity against M. tuberculosis (MIC ~1.5 µM). Unlike human NAMPT inhibitors, these often require activation by the bacterial amidase AmiC.
Agriculture: Analogs like Compound 4a (chlorophenyl-thiazolyl-hydroxynicotinamide) demonstrate high efficacy against Ralstonia solanacearum (bacterial wilt), significantly outperforming streptomycin in field trials (Germination rate >90%).
To validate the efficacy of novel pyridine-3-carboxamide analogs, a robust, self-validating enzymatic assay is required. We utilize a Coupled Fluorescence Assay , where the production of NMN is coupled to the generation of NADH, which is fluorescent.
Assay Principle
Step 1 (NAMPT): NAM + PRPP + ATP → NMN + PPi + ADP
Readout: Fluorescence of NADH (Ex 340nm / Em 460nm).
Workflow Diagram
Figure 2: Coupled Enzyme Assay Workflow. A continuous kinetic or endpoint assay design ensures that false positives (e.g., ADH inhibitors) can be ruled out by counter-screening.
Step-by-Step Methodology
Reagents:
Recombinant human NAMPT (full length).
Substrates: Nicotinamide (50 µM), PRPP (20 µM), ATP (100 µM).
Kinetic Read: Immediately monitor fluorescence (Ex 340nm / Em 460nm) every 2 minutes for 60 minutes at 30°C.
Data Analysis: Calculate the slope of the linear portion of the curve (velocity). Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition). Fit data to a 4-parameter logistic equation to determine IC50.
Self-Validation Check:
Counter-Screen: Run the same assay without NAMPT and starting with NMN instead of NAM. If a compound inhibits this reaction, it is hitting the coupling enzymes (NMNAT or ADH), not NAMPT. This eliminates false positives.
Conclusion
The pyridine-3-carboxamide scaffold is a highly tunable platform. For oncology applications, the azetidine urea derivatives offer a compelling balance of potency (2.7 nM) and physicochemical properties compared to early generation inhibitors like FK866. Success in this field requires rigorous attention to the "tail" region of the molecule to maximize residence time and the use of validated, coupled-enzyme assays to distinguish true NAMPT inhibition from assay artifacts.
References
Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) . Journal of Medicinal Chemistry. (2019). Link
Crystal structure-based comparison of two NAMPT inhibitors (FK866 vs MS0) . Acta Pharmacologica Sinica. (2018). Link
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes . Scientific Reports. (2024).[4] Link
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis . Antimicrobial Agents and Chemotherapy. (2024).[5] Link
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death . Journal of Medicinal Chemistry. (2024). Link
In Vitro Validation of 5-Bromo-6-methoxypyridine-3-carboxamide: A Comparative Bioactivity Guide
This guide is structured as a high-level technical manual for the validation of 5-Bromo-6-methoxypyridine-3-carboxamide , treating it as a structural analog in the optimization of Nicotinamide N-methyltransferase (NNMT)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical manual for the validation of 5-Bromo-6-methoxypyridine-3-carboxamide , treating it as a structural analog in the optimization of Nicotinamide N-methyltransferase (NNMT) inhibitors (specifically related to the lead compound JBSNF-000088) and as a privileged fragment in medicinal chemistry.
Executive Summary & Mechanism of Action
5-Bromo-6-methoxypyridine-3-carboxamide (hereafter 5-Br-6-MNA ) represents a critical halogenated analog of the established NNMT inhibitor 6-Methoxynicotinamide (6-MNA / JBSNF-000088) . In drug discovery, this scaffold is validated not just for its intrinsic inhibitory potential, but for the metabolic stability conferred by the C5-bromine substitution.
Primary Biological Target: Nicotinamide N-methyltransferase (NNMT).[1][2][3]
Mechanism: Competitive inhibition at the Nicotinamide (NAM) binding pocket, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to NAM.
Validation Goal: To determine if the steric bulk and electronic withdrawal of the 5-Bromo group enhance binding affinity (
) or metabolic half-life () compared to the parent non-halogenated scaffold.
Comparative Performance Matrix
The following table contrasts 5-Br-6-MNA against the industry standard (Parent Lead) and a negative control. This data aggregation is essential for establishing a "Go/No-Go" decision in lead optimization.
Feature
5-Br-6-MNA (Test Candidate)
6-MNA / JBSNF-000088 (Benchmark)
Nicotinamide (Endogenous Substrate)
Role
SAR Analog / Metabolic Blocker
Lead Inhibitor
Native Substrate
NNMT IC50
~2.5 - 8.0 µM (Predicted)*
1.8 µM (Human NNMT)
N/A ( ~ 200 µM)
Lipophilicity (cLogP)
~1.5 (Moderate)
0.6 (Low)
-0.37 (Hydrophilic)
Metabolic Stability
High (Blocked C5 oxidation)
Moderate (Prone to oxidation)
Low (Rapidly methylated)
Solubility (PBS)
Moderate (< 1 mg/mL)
High (> 10 mg/mL)
Very High
Binding Mode
Hydrophobic fill + H-bond
H-bond anchor
H-bond anchor
*Note: Potency values for 5-Br-6-MNA are estimated based on typical halogen-scan SAR shifts where steric clashes may slightly reduce potency despite improved metabolic profiles.
Mechanistic Pathway Visualization
Understanding the inhibition logic is prerequisite to assay design. The diagram below illustrates the NNMT reaction cycle and where the 5-Br analog intervenes.
Figure 1: Mechanism of Action. 5-Br-6-MNA competes with Nicotinamide for the active site, preventing the formation of MNA, a metabolite linked to metabolic disorders.
Experimental Validation Protocols
To rigorously validate 5-Br-6-MNA, you must employ a self-validating orthogonal approach : Enzymatic Inhibition (Functional) followed by Biophysical Binding (Structural).
This assay relies on detecting the formation of SAH (S-adenosyl-homocysteine) or using a coupled reaction. We recommend the SAH-Glo™ Methyltransferase Assay for high throughput and stability.
Test Compound: 5-Br-6-MNA (dissolved in 100% DMSO).
Step-by-Step Workflow:
Preparation: Dilute 5-Br-6-MNA in assay buffer (20 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT) to 10x final concentration. Ensure DMSO < 1% final.
Enzyme Incubation: Incubate 5 µL of NNMT (10 nM final) with 2.5 µL of 5-Br-6-MNA for 15 minutes at 25°C. Causality: Pre-incubation ensures the inhibitor occupies the pocket before the competing substrate arrives.
Reaction Start: Add 2.5 µL of Substrate Mix (SAM + NAM at
concentrations: ~5 µM SAM, ~200 µM NAM).
Kinetics: Incubate for 60 minutes at room temperature.
This is the critical differentiator. The 5-Bromo group is often added to block metabolic clearance.
Step-by-Step Workflow:
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
Reaction: Mix 1 µM 5-Br-6-MNA with HLM in phosphate buffer (pH 7.4).
Initiation: Add NADPH regenerating system.
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: LC-MS/MS (MRM mode). Monitor the parent ion decay.
Calculation: Plot ln(% remaining) vs. time.
.
Success Criteria: 5-Br-6-MNA should show >30% longer half-life than the non-brominated 6-MNA.
Validation Logic & Workflow
The following diagram outlines the decision tree for validating this specific fragment.
Figure 2: Validation Decision Tree. A systematic approach to ensure only high-quality fragments progress to cellular assays.
Interpretation of Results
High Potency (IC50 < 2 µM) + High Stability: The 5-Bromo substituent is a "Magic Methyl" equivalent, filling a hydrophobic sub-pocket while blocking metabolism. This is a Lead Candidate .
Low Potency (IC50 > 20 µM): The Bromine atom is likely clashing with the active site residues (e.g., Tyr20 or Leu residues in the NNMT pocket).
High Potency + Low Stability: The Bromine is not effectively blocking the metabolic soft spot, or the methoxy group is the primary site of dealkylation.
References
Kannt, A., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders."[3][5] Scientific Reports.[3]
Context: Establishes 6-methoxynicotinamide (JBSNF-000088) as the parent inhibitor class.[1][3]
Benchmarking Novel Pyridine Carboxamides Against Sorafenib: A Technical Comparison Guide
Executive Summary This guide outlines the technical framework for benchmarking novel pyridine-2-carboxamide derivatives against the industry standard, Sorafenib (Nexavar). Pyridine carboxamides are privileged scaffolds i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the technical framework for benchmarking novel pyridine-2-carboxamide derivatives against the industry standard, Sorafenib (Nexavar). Pyridine carboxamides are privileged scaffolds in medicinal chemistry, particularly for Type II kinase inhibition where they exploit the "hinge" region and the "DFG-out" pocket of kinases like VEGFR2 and BRAF.
This document provides a self-validating workflow to objectively assess your new compounds ("PyriC-Next" series) against Sorafenib. It moves beyond simple potency numbers to include residence time, selectivity, and ADME-Tox liabilities, ensuring a comprehensive data package suitable for IND-enabling studies.
Part 1: The Chemical Rationale & Mechanism
To benchmark effectively, one must understand the structural causality of the comparator. Sorafenib is not just a random inhibitor; it is a Type II Kinase Inhibitor . It stabilizes the inactive conformation of the kinase (DFG-out).
Structural Causality
The Pyridine Carboxamide Core: Acts as the hinge binder. The nitrogen of the pyridine ring and the amide hydrogen form critical hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).
The Urea Linker: A hallmark of Sorafenib, this moiety forms hydrogen bonds with the conserved Glu/Asp pair in the active site, locking the kinase in the inactive state.
The "Tail" (Aryl Fluoride): Occupies the hydrophobic allosteric pocket created by the DFG-out movement.
Benchmarking Goal: Your new compounds must demonstrate either superior potency (lower IC50) or superior selectivity (fewer off-target hits) while maintaining this binding mode.
Diagram 1: Mechanism of Action (Type II Binding)
Caption: molecular mechanism of Type II kinase inhibition by pyridine carboxamides, stabilizing the DFG-out conformation.
Part 2: Comparative Data Presentation
The following tables represent the Minimum Information Standard required for a publication-grade comparison.
Interpretation: PyriC-Next-03 shows superior potency (7.5x vs Sorafenib) against VEGFR2. However, PyriC-Next-01 suggests a shift in selectivity profile (weaker BRAF), which might reduce skin toxicity side effects common with Sorafenib.
Table 2: ADME & Physicochemical Profile[1]
Parameter
Sorafenib (Ref)
PyriC-Next-03
Target Criteria
LogP
3.8
3.2
2.0 - 4.0
Solubility (pH 7.4)
Low (< 1 µM)
Moderate (15 µM)
> 10 µM
Microsomal Stability (t1/2)
> 60 min
45 min
> 30 min
hERG Inhibition (IC50)
~ 3 µM
> 10 µM
> 10 µM (Safety)
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure your data is trusted by the community, you must use validated protocols.
Protocol A: VEGFR2 Kinase Assay (FRET-based)
Rationale: We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it is less susceptible to compound autofluorescence than standard fluorescence intensity assays.
Materials:
Recombinant human VEGFR2 kinase domain (e.g., BPS Bioscience).
Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Serial dilute (1:3) to generate an 8-point dose-response curve.
Enzyme Mix: Dilute VEGFR2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Incubation (Compound): Add 5 µL of compound and 10 µL of Enzyme Mix to a 384-well plate. Incubate for 15 mins at RT (allows "slow-off" binding for Type II inhibitors).
Reaction Start: Add 10 µL of ATP/Substrate mix.
Reaction Run: Incubate for 60 mins at RT.
Termination: Add 25 µL of EDTA-containing detection mix (stops reaction and binds phosphorylated product).
Read: Measure HTRF signal (Excitation 337 nm, Emission 620/665 nm) on a multimode reader (e.g., EnVision).
Validation Criteria (Z-Factor):
Calculate Z' using Positive Control (No Inhibitor) and Negative Control (No Enzyme).
Pass: Z' > 0.5.
Fail: Z' < 0.5 (Do not publish; optimize assay conditions).
Rationale: Pyridine carboxamides are often metabolized by CYPs. Comparing stability against Sorafenib predicts in vivo half-life.
Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Activation: Initiate with NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.
Quenching: Add ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
.
Part 4: The Benchmarking Workflow
This diagram illustrates the logical flow of the comparison campaign, from initial screening to lead selection.
Diagram 2: Screening Cascade
Caption: Step-wise screening cascade for identifying lead candidates superior to the benchmark.
References
Wilhelm, S. M., et al. (2004). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today: Technologies.
Charting the Selectivity Landscape: A Guide to Kinase Profiling of 5-Bromo-6-methoxypyridine-3-carboxamide
For the diligent researcher in drug discovery, a novel small molecule represents a world of potential. Yet, its journey from a promising hit to a viable therapeutic candidate is paved with rigorous characterization.
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher in drug discovery, a novel small molecule represents a world of potential. Yet, its journey from a promising hit to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is the determination of its kinase selectivity profile. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are a major class of drug targets.[1][2] However, the structural similarity of the ATP-binding site across the kinome presents a significant challenge: achieving selectivity to mitigate off-target effects and potential toxicity.[1][3]
This guide provides a comprehensive framework for characterizing the kinase selectivity of a novel compound, using the hypothetical case of 5-Bromo-6-methoxypyridine-3-carboxamide. We will delve into the rationale behind experimental design, present a detailed protocol for a broad-panel kinase screen, and offer insights into interpreting the resulting data in a comparative context.
The Rationale for Comprehensive Kinase Profiling
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors.[4] The presence of a bromine atom on the pyridine ring of 5-Bromo-6-methoxypyridine-3-carboxamide offers a handle for further chemical modification, for instance, through Suzuki-Miyaura cross-coupling reactions to enhance potency and selectivity.[4][5] Before embarking on extensive medicinal chemistry efforts, a baseline understanding of the compound's intrinsic selectivity is paramount. A broad kinase screen provides a panoramic view of its interactions across the human kinome, revealing not only its primary targets but also potential liabilities.[3]
Selecting a Comparator Panel: The Importance of Context
To truly understand the selectivity profile of 5-Bromo-6-methoxypyridine-3-carboxamide, its activity must be benchmarked against a panel of well-characterized kinase inhibitors. The choice of comparators should be strategic, encompassing compounds with diverse selectivity profiles.
A judiciously selected panel might include:
Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a positive control for broad-spectrum activity.
Dasatinib: A multi-targeted inhibitor, primarily targeting BCR-ABL and Src family kinases, but with known activity against a wider range of kinases.
Erlotinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
VX-680 (Tozasertib): An inhibitor of Aurora kinases, demonstrating a more focused but not entirely exclusive selectivity profile.[6]
By comparing the activity of our novel compound against such a panel, we can contextualize its selectivity and identify potential avenues for optimization.
Experimental Workflow: In Vitro Kinase Profiling
A variety of platforms are available for large-scale kinase profiling, including radiometric assays, fluorescence-based methods, and competition binding assays.[2][7] The KINOMEscan™ platform from DiscoverX (now part of Eurofins Discovery) is a widely used competition binding assay that offers broad coverage of the human kinome.[8][9][10]
Here, we outline a generalized protocol for a competitive binding-based kinase screening assay.
Experimental Protocol: Broad-Panel Kinase Screen
Compound Preparation:
Prepare a 10 mM stock solution of 5-Bromo-6-methoxypyridine-3-carboxamide and comparator compounds in 100% DMSO.
Perform serial dilutions to achieve the desired final assay concentrations.
Assay Principle: The assay measures the ability of a test compound to compete with an active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR.[11]
Assay Execution (Illustrative):
Kinases are individually expressed as fusions with a DNA tag.
In the wells of a microtiter plate, the test compound is incubated with the kinase-tagged phage and an immobilized, active-site directed ligand.
The plate is incubated to allow for binding to reach equilibrium.
Unbound components are washed away.
The amount of kinase-tagged phage bound to the immobilized ligand is quantified using qPCR.
Data Analysis:
The percentage of kinase bound to the immobilized ligand in the presence of the test compound is compared to a DMSO vehicle control.
The results are typically expressed as percent inhibition or percent of control.
Visualizing the Experimental Workflow
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Interpreting the Data: A Comparative Analysis
The output of a large-scale kinase screen is a vast dataset. Effective interpretation requires careful organization and visualization. Here, we present hypothetical data for 5-Bromo-6-methoxypyridine-3-carboxamide and our comparator panel against a selection of kinases.
5-Bromo-6-methoxypyridine-3-carboxamide exhibits a relatively selective profile, with significant inhibition of p38α (MAPK14). This aligns with the known utility of bromopyridine scaffolds in developing p38 MAP kinase inhibitors.[4]
Staurosporine demonstrates its characteristic lack of selectivity, inhibiting all kinases tested.
Dasatinib shows potent inhibition of its known targets (ABL1, SRC) and some off-target activity.
Erlotinib and VX-680 display high selectivity for their respective primary targets (EGFR and Aurora kinases).
Contextualizing the Findings: Signaling Pathway Implications
The observation of p38α inhibition by 5-Bromo-6-methoxypyridine-3-carboxamide provides a clear direction for further investigation. The p38 MAP kinase pathway is a critical regulator of cellular responses to inflammatory cytokines and stress.
Visualizing the Biological Context
Caption: Potential inhibition of the p38 MAPK pathway by the test compound.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the kinase selectivity of a novel compound, 5-Bromo-6-methoxypyridine-3-carboxamide. Through broad-panel screening and comparison with established inhibitors, we can generate a comprehensive selectivity profile. The hypothetical data presented here suggests a promising starting point for the development of a selective p38α inhibitor.
The next steps in the characterization of this compound would involve:
Determination of IC50 values against p38α and other potential off-targets to quantify potency.
Cell-based assays to confirm on-target activity and assess cellular potency.
Structure-activity relationship (SAR) studies to optimize potency and selectivity.
By following a rigorous and systematic approach to selectivity profiling, researchers can make informed decisions in the complex but rewarding process of drug discovery.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome chemical genomics effort.
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
LINCS Data Portal. (2017). VX-680 KINOMEscan. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell chemical biology, 25(2), 206-214.e11.
Vidler, L. R., Brown, N., & Knapp, S. (2012). Druggability of the human kinome. Bioorganic & medicinal chemistry, 20(6), 1965-1973.
Wu, J., Li, J., & Wang, X. (2014). A comprehensive review of kinase inhibitors. Current medicinal chemistry, 21(23), 2696-2748.
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Head-to-head comparison of pyridine-based scaffolds in drug design
Executive Summary In medicinal chemistry, the "Nitrogen Scan" (replacing carbon atoms with nitrogen in aromatic rings) is a fundamental tactic to optimize pharmacokinetics. Among these, the pyridine scaffold is the workh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the "Nitrogen Scan" (replacing carbon atoms with nitrogen in aromatic rings) is a fundamental tactic to optimize pharmacokinetics. Among these, the pyridine scaffold is the workhorse.[1][2] However, treating all pyridines as interchangeable bioisosteres of phenyl is a novice error.
This guide provides a technical, head-to-head comparison of 2-, 3-, and 4-pyridyl scaffolds. We analyze their distinct electronic profiles, metabolic liabilities (specifically the Cytosolic vs. Microsomal divide), and physicochemical impacts. We also provide a validated experimental workflow to distinguish between CYP-mediated and Aldehyde Oxidase (AO)-mediated clearance, a critical failure point for pyridine-based drugs.
Part 1: The Bioisosteric Shift (Phenyl vs. Pyridine)[3]
The transition from a phenyl ring to a pyridine scaffold is rarely about potency alone; it is almost always driven by ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Physicochemical Impact Table
The following data summarizes the average shift in properties when replacing a Phenyl group with a Pyridine moiety in a drug-like molecule.
Can anchor the molecule in the binding pocket (e.g., hinge region of kinases).
Polar Surface Area (TPSA)
0 Ų
~13 Ų
Increases polarity; may reduce Blood-Brain Barrier (BBB) penetration if TPSA > 90 Ų.
Pi-Stacking
Strong (Electron Rich)
Moderate (Electron Deficient)
Pyridine is electron-poor (π-deficient), altering stacking geometry with Phe/Trp/Tyr residues.
Expert Insight: The Solvation Penalty
While pyridine improves solubility, it introduces a desolvation penalty . The pyridine nitrogen must shed its water shell to bind in a hydrophobic pocket. If the target protein does not provide a hydrogen bond donor (e.g., a backbone amide) to satisfy the pyridine nitrogen, affinity often drops despite the improved "drug-like" properties.
Part 2: Regioisomer Showdown (2- vs. 3- vs. 4-Pyridine)
This is the core decision point. The position of the nitrogen atom dictates metabolic fate and intramolecular interactions.
The 2-Pyridyl Scaffold
Electronic Character: Highly electron-deficient at C3/C5.
Key Liability (The "AO Trap"): The C6 position (ortho to N) is highly susceptible to nucleophilic attack by Aldehyde Oxidase (AO) .
Risk: AO metabolism is cytosolic , meaning it is NOT detected in standard Microsomal Stability (HLM) assays. A 2-pyridyl compound can look stable in HLM but have high clearance in vivo.
Structural Utility: Excellent for forming intramolecular hydrogen bonds (e.g., with an ortho-NH group), effectively "locking" the conformation to planarize the molecule.
The 3-Pyridyl Scaffold
Electronic Character: The most "phenyl-like" isomer. The nitrogen's inductive effect is felt, but resonance withdrawal is less pronounced at the substitution site compared to 2- or 4-positions.
Metabolism: Generally safe from AO. Clearance is usually driven by CYP450 (N-oxidation or C-oxidation).
Design Verdict: The safest "drop-in" replacement for a phenyl ring when metabolic stability is the priority.
The 4-Pyridyl Scaffold
Electronic Character: Symmetric electron withdrawal.
Basicity: Typically the most basic isomer (pKa ~5.2 for unsubstituted pyridine, but highly variable with substituents).
Toxicity Risk: 4-pyridyl moieties are statistically over-represented in molecules with hERG inhibition (cardiotoxicity) due to the accessible basic nitrogen interacting with the channel pore.
Summary Comparison Matrix
Feature
2-Pyridyl
3-Pyridyl
4-Pyridyl
Metabolic Risk
High (Aldehyde Oxidase)
Moderate (CYP450)
Moderate (CYP450)
Basicity (pKa)
Low (Inductive withdrawal)
Moderate
High (Exposure risk)
Conformation
Planarizing (Intra-H-bond)
Flexible
Flexible
hERG Liability
Low
Low
Elevated
Part 3: Visualization of Decision Logic
The following diagram illustrates the decision process for selecting the correct pyridine isomer based on observed liabilities.
Figure 1: Decision logic for pyridine scaffold selection. Note the critical requirement for S9 fraction testing when selecting 2-pyridyl scaffolds to detect Aldehyde Oxidase activity.
Part 4: Experimental Protocols (Self-Validating Systems)
To accurately compare these scaffolds, you cannot rely on standard screens alone. The following protocol is designed to catch the "AO False Negative" common in 2-pyridyl development.
Protocol: Differential Metabolic Stability (Microsomes vs. Cytosol)
Objective: Determine if the pyridine scaffold is cleared by CYP450 (Microsomal) or Aldehyde Oxidase (Cytosolic).
Materials:
Enzyme Source A: Human Liver Microsomes (HLM) – High CYP, Low/No AO.
Enzyme Source B: Human Liver Cytosol (or S9 Fraction) – High AO activity.
Cofactors: NADPH (for CYPs), Molybdenum (trace cofactor often present, but ensure Cytosol is fresh).
Controls:
Pos Control (CYP): Midazolam or Testosterone.
Pos Control (AO): Phthalazine or Zaleplon.
Workflow:
Preparation:
Prepare 1 µM test compound solution in Phosphate Buffer (100 mM, pH 7.4).
Quench: Add ice-cold Acetonitrile containing Internal Standard (IS). Do not use acid to quench if investigating acid-labile metabolites, but standard ACN is usually sufficient.
The substituent is another pyridine (at the 2-position).[2]
Optimization: To prevent metabolic attack and optimize the half-life (
), methyl groups were added to the pyridine ring. This steric shielding prevents both N-oxidation and AO-mediated attack at the susceptible ortho-positions.
Outcome: The pyridine scaffold provided the necessary geometry for COX-2 selectivity while maintaining high oral bioavailability and a long half-life suitable for once-daily dosing.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011-1020. Link
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460. Link
Protocols.io. (2024).[7] Microsomal stability assay for human and mouse liver microsomes. Link
Dalvie, D., et al. (2002). Aldehyde Oxidase-Mediated Metabolism of Pyridine Derivatives. Drug Metabolism and Disposition, 30(11). Link
Operational Guide: Proper Disposal of 5-Bromo-6-methoxypyridine-3-carboxamide
Executive Summary & Chemical Profile[1] This guide defines the critical disposal protocols for 5-Bromo-6-methoxypyridine-3-carboxamide . As a halogenated nitrogen heterocycle, this compound requires strict segregation fr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
This guide defines the critical disposal protocols for 5-Bromo-6-methoxypyridine-3-carboxamide . As a halogenated nitrogen heterocycle, this compound requires strict segregation from standard organic waste streams. Improper disposal into non-halogenated streams risks downstream equipment corrosion (incinerators) and regulatory non-compliance due to the release of acid gases (HBr) and nitrogen oxides (NOx) upon combustion.
Chemical Identity[2][3][4][5]
Chemical Name: 5-Bromo-6-methoxypyridine-3-carboxamide
To ensure safety and compliance, you must understand why we segregate this specific compound.
The Halogen Factor (Bromine)
Unlike standard organic waste (C, H, O, N), this compound contains Bromine . When incinerated in standard fuel-blending kilns lacking specific scrubbers, brominated compounds generate Hydrogen Bromide (HBr) gas.
Consequence: HBr is highly corrosive to incinerator fluework and contributes to acid rain.
Protocol: This waste must be directed to a facility equipped with wet scrubbers or quench towers designed to neutralize acid gases.
The Nitrogen Factor (Pyridine/Amide)
The pyridine ring and amide group contribute to NOx formation during thermal destruction.
Consequence: High NOx emissions are strictly regulated.
Protocol: Controlled combustion temperatures are required to minimize thermal NOx formation.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess or Expired)
Objective: Isolate the solid to prevent dust generation and ensure correct incineration.
PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If handling >10g of fine powder, use a powder hood or N95 respirator.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers, as residual hydrolysis could lead to corrosion.[6]
Transfer: Transfer the solid carefully to avoid aerosolization.
If dissolved in Acetone/Methanol/Ethyl Acetate: The presence of the brominated solute converts the entire mixture into Halogenated Waste.
Segregation: Pour into the Halogenated Solvent Waste carboy (typically yellow-tagged or distinct from the non-halogenated "fuel blending" stream).
pH Check: If the reaction involved strong acids or bases, neutralize to pH 5–9 before adding to the waste carboy to prevent exothermic reactions or gas evolution in the storage vessel.
Gross Contamination: If a weigh boat has visible bulk powder, treat it as Solid Waste (Scenario A).
Trace Contamination: Gloves and paper towels with trace residue should be placed in the Solid Hazardous Waste bin (often a yellow bag/drum), not the municipal trash.
Segregation & Compatibility Matrix
This table serves as a self-validating system to prevent dangerous mix-ups in the lab.
Waste Stream
Status for this Chemical
Rationale
Halogenated Organic
MANDATORY
Contains Bromine; requires acid gas scrubbing during incineration.
Non-Halogenated Organic
FORBIDDEN
Contaminates the stream; releases HBr upon combustion; violates EPA/EU permits.
Aqueous (Drain)
FORBIDDEN
Toxic to aquatic life; illegal under Clean Water Act regulations.
Biohazard/Sharps
FORBIDDEN
Misclassification leads to improper autoclave treatment which may volatilize the chemical.
Oxidizing Agents
INCOMPATIBLE
Potential for vigorous reaction; keep away from strong oxidizers (e.g., Nitric Acid).
Emergency Spill Procedures
Trigger: Spillage of >500mg of solid or >10mL of solution.
Isolate: Evacuate the immediate 3-meter radius. Mark the area.
PPE Upgrade: Wear splash goggles and double nitrile gloves.
Dry Spill (Powder):
Do not dry sweep (creates dust).
Cover with a wet paper towel (water or inert oil) to dampen.
Scoop into a disposable container.
Clean surface with soap and water.[4][3][1][5][6][7]
Wet Spill (Solution):
Cover with an inert absorbent (Vermiculite or polypropylene pads).
Do not use combustible materials like sawdust.
Collect absorbent into the Halogenated Solid Waste bin.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for disposing of 5-Bromo-6-methoxypyridine-3-carboxamide.
Figure 1: Decision matrix for the segregation of brominated pyridine derivatives. Note that adding this compound to a non-halogenated solvent forces the entire volume into the halogenated waste stream.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]
Personal protective equipment for handling 5-Bromo-6-methoxypyridine-3-carboxamide
Executive Summary & Chemical Context 5-Bromo-6-methoxypyridine-3-carboxamide (CAS: 1227602-99-2) is a functionalized pyridine derivative frequently utilized as a pharmacophore scaffold in medicinal chemistry, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
5-Bromo-6-methoxypyridine-3-carboxamide (CAS: 1227602-99-2) is a functionalized pyridine derivative frequently utilized as a pharmacophore scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse in public registries, its structural moieties—a halogenated pyridine ring and a carboxamide group—dictate a strict "Precautionary Principle" approach. We treat this substance as a Skin/Eye Irritant and a potential Respiratory Sensitizer .[1][2][3] The presence of the bromine atom increases its reactivity (useful for cross-coupling) but also implies potential alkylating or sensitizing properties if metabolized or absorbed.
This guide moves beyond generic advice, providing a self-validating workflow to ensure reproducibility and operator safety.
Hazard Assessment & Mechanism of Action
Before selecting PPE, we must understand the "Why" behind the risk.
Hazard Class (GHS)
Hazard Statement
Mechanistic Insight
Skin Irrit. 2
H315: Causes skin irritation
Pyridine derivatives can penetrate the stratum corneum. The methoxy group increases lipophilicity, potentially aiding dermal absorption.
Eye Irrit. 2A
H319: Causes serious eye irritation
The basic nitrogen in the pyridine ring, combined with the amide, can cause pH-dependent irritation to mucous membranes.
STOT SE 3
H335: May cause respiratory irritation
Fine particulates (dust) from the solid carboxamide can mechanically and chemically irritate the alveolar lining.
Acute Tox. 4
H302: Harmful if swallowed (Predicted)
Halogenated pyridines often exhibit oral toxicity; ingestion via hand-to-mouth transfer is a critical control point.
Personal Protective Equipment (PPE) Matrix
The following matrix is designed based on Task-Based Risk Assessment (TBRA) . A single PPE standard does not fit all experimental stages.
Expert Note on Glove Permeation:
Do not rely on standard nitrile gloves if you dissolve this compound in Dichloromethane (DCM) or Dimethylformamide (DMF) . The breakthrough time for DCM through thin nitrile is <2 minutes. In these solvents, the chemical acts as a "passenger," bypassing the glove barrier instantly. Always use laminate gloves or double-glove with frequent changes for solution handling.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Check-Do-Verify system to prevent exposure.
Phase A: Preparation (The "Check")
Static Control: Pyridine carboxamides are often electrostatic solids. Place an ionizing bar or anti-static gun near the balance to prevent "flying powder."
Sash Height: Verify fume hood face velocity is between 0.3–0.5 m/s.
Decon Solution: Prepare a spray bottle of 5% surfactant (soap) in water and a separate bottle of Isopropanol (IPA).
Phase B: Handling (The "Do")
Weighing:
Tare the vial before opening the stock container.
Use a disposable anti-static spatula.
Technique: Do not tap the spatula against the vial rim (creates aerosol). Roll the spatula handle gently to dispense.
Transfer:
If adding to a reactor, dissolve the solid in a small volume of solvent inside the weighing vial first (if chemistry permits). Transferring liquid is safer than pouring powder.
Reaction Setup:
Ensure the reaction vessel is vented to a scrubber or inert gas line (Schlenk line) to prevent pressure buildup and release of vapors.
Phase C: Decontamination (The "Verify")
Immediate Clean: Wipe the balance area with a wet paper towel (soap/water) immediately after weighing. Do not use compressed air (spreads dust).
UV Check (Optional but Recommended): Many pyridine derivatives fluoresce. Use a handheld UV lamp (254/365 nm) to check the balance area for invisible residue.
Glove Removal: Use the "beak" method (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure no outer surface touches skin.
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process for PPE and Spill Response.
Diagram 1: PPE Decision Logic
This flowchart guides the researcher through selecting the correct barrier protection based on the state of matter and solvent system.
Caption: Decision tree for selecting PPE based on physical state and solvent compatibility. Note the escalation to laminate gloves for aggressive solvents.
Diagram 2: Spill Response Workflow
A logical flow for containing and cleaning spills, prioritizing containment over speed.
Caption: Step-by-step spill response protocol distinguishing between powder and liquid containment strategies.
Disposal & Environmental Compliance
Proper disposal is the final step of safety. 5-Bromo-6-methoxypyridine-3-carboxamide contains both Halogens (Br) and Nitrogen (Pyridine ring) .
Waste Stream: Segregate into Halogenated Organic Waste .
Compatibility: Do not mix with strong acids or oxidizers in the waste container. While the amide reduces the basicity of the pyridine ring, mixing with strong acids (like Nitric acid waste) can still generate heat or hazardous fumes.
Container Labeling: Clearly label as "Contains Pyridine Derivative" and "Brominated Compound."
References
Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-6-methoxypyridine (Structurally Similar Analog). Retrieved from
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data (8th Edition).[7] (Referenced for Nitrile vs. DCM breakthrough times). Retrieved from
Sigma-Aldrich. (2023). Safety Data Sheet: Pyridine-2-carboxamide (Structurally Similar Analog). Retrieved from
PubChem. (n.d.). Compound Summary: 5-Bromo-6-methoxypyridine-3-carboxamide. National Library of Medicine. Retrieved from